molecular formula C18H20O7 B10820591 Phomosine D

Phomosine D

Cat. No.: B10820591
M. Wt: 348.3 g/mol
InChI Key: YXFYVKDXNWPWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phomosine D is an aromatic ether.
5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester has been reported in Adenocarpus foliolosus and Phomopsis with data available.

Properties

IUPAC Name

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFYVKDXNWPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Biosynthesis of Phomosine D: A Pivot to the Well-Studied Pathway of Phomopsin A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D, a substituted biaryl ether metabolite isolated from the endophytic fungus Phomopsis sp., presents a fascinating chemical structure.[1] However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its biosynthesis. While the producing organism is known, the specific enzymatic steps and genetic underpinnings of this compound's formation remain unelucidated.

In contrast, considerable progress has been made in deciphering the biosynthetic pathway of a related group of mycotoxins from the same genus, the phomopsins, particularly Phomopsin A.[2][3] Phomopsins are potent antimitotic agents, and understanding their biosynthesis is of significant interest for potential biotechnological and pharmaceutical applications.[3] This guide will, therefore, pivot to provide an in-depth technical overview of the biosynthetic pathway of Phomopsin A, as a well-studied proxy that offers valuable insights into the secondary metabolism of Phomopsis species. The methodologies and discoveries presented herein for Phomopsin A serve as a foundational framework that could guide future research into the biosynthesis of this compound.

The Biosynthesis of Phomopsin A: A Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP)

Phomopsin A is not synthesized by large, multi-domain non-ribosomal peptide synthetases (NRPSs) as initially suspected, but rather through the RiPP pathway.[2] This involves the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

The Phomopsin A Biosynthetic Gene Cluster (phom)

The genetic blueprint for Phomopsin A biosynthesis is located in the phom gene cluster. The nomenclature of the genes in this cluster is often aligned with that of the ustiloxin (B1242342) biosynthesis pathway, another fungal RiPP. The core components of this cluster in Phomopsis leptostromiformis include:

GenePredicted Protein ProductPutative Function in Phomopsin A Biosynthesis
phomAPrecursor PeptideContains five repeats of the core peptide sequence YVIPID, which is the backbone of Phomopsin A.
phomQCopper-containing TyrosinaseBelieved to be essential for the formation of the cyclic scaffold of phomopsins.
phomMS-adenosylmethionine (SAM)-dependent MethyltransferaseAn α-N-methyltransferase that converts Phomopsin A to N,N-dimethylated Phomopsin E.
phomP1S41 family peptidaseLikely involved in the proteolytic processing of the precursor peptide.
phomYcUstYa homologue (DUF3328)Essential for the desaturation of amino acid moieties to form dehydroamino acids.
phomYdUstYa homologue (DUF3328)Essential for the desaturation of amino acid moieties.
phomYeUstYa homologue (DUF3328)Essential for the desaturation of amino acid moieties.
phomRZinc finger transcription-regulating proteinLikely involved in the regulation of the gene cluster.
Proposed Biosynthetic Pathway of Phomopsin A

The biosynthesis of Phomopsin A is a multi-step process that begins with the ribosomal synthesis of the PhomA precursor peptide. This is followed by a series of post-translational modifications, including cyclization, desaturation, and methylation.

Phomopsin_A_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modification Ribosome Ribosome PhomA_precursor PhomA Precursor Peptide (with YVIPID repeats) Ribosome->PhomA_precursor Translation Cyclized_Intermediate Cyclized Intermediate PhomA_precursor->Cyclized_Intermediate PhomQ (Tyrosinase) Cyclization Desaturated_Intermediate Desaturated Intermediate Cyclized_Intermediate->Desaturated_Intermediate PhomYc, PhomYd, PhomYe (UstYa homologues) Desaturation Phomopsin_A Phomopsin A Desaturated_Intermediate->Phomopsin_A Further processing (e.g., PhomP1 peptidase) Phomopsin_E Phomopsin E Phomopsin_A->Phomopsin_E PhomM (Methyltransferase) α-N-methylation

Figure 1: Proposed biosynthetic pathway of Phomopsin A.

Quantitative Data

Quantitative data on the biosynthesis of phomopsins is limited. However, precursor feeding studies have provided insights into the building blocks of these molecules.

Labeled PrecursorSpecific Activity of Produced Phomopsin (µCi/mmol)Reference
[U-14C]isoleucine150
[U-14C]phenylalanine120
[U-14C]proline90
[36Cl]hydrochloride17

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are summaries of key methodologies employed in the study of Phomopsin A biosynthesis.

Gene Knockout Experiments

Gene knockout studies have been instrumental in determining the function of genes within the phom cluster.

Workflow for Gene Knockout in P. leptostromiformis

Gene_Knockout_Workflow Start Start Construct_Vector Construct Gene Knockout Vector (e.g., with hygromycin resistance) Start->Construct_Vector Transformation Protoplast-mediated Transformation Construct_Vector->Transformation Protoplast_Prep Prepare Protoplasts of P. leptostromiformis Protoplast_Prep->Transformation Selection Select for Transformants (e.g., on hygromycin-containing medium) Transformation->Selection Genomic_DNA_Extraction Genomic DNA Extraction Selection->Genomic_DNA_Extraction PCR_Verification PCR Verification of Gene Deletion Genomic_DNA_Extraction->PCR_Verification HPLC_Analysis HPLC-MS Analysis of Metabolite Profile PCR_Verification->HPLC_Analysis End End HPLC_Analysis->End

Figure 2: Workflow for gene knockout experiments.

A typical protocol involves the construction of a knockout vector containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene. This vector is then introduced into protoplasts of P. leptostromiformis. Successful homologous recombination leads to the replacement of the target gene with the resistance cassette. Transformants are selected on appropriate media, and the gene deletion is confirmed by PCR analysis of genomic DNA. The impact of the gene knockout on phomopsin production is then assessed by comparing the metabolite profiles of the wild-type and mutant strains using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

In Vitro Enzyme Assays

The function of specific enzymes in the pathway can be confirmed through in vitro assays using purified enzymes and substrates.

Protocol for PhomM Methyltransferase Assay

  • Enzyme Expression and Purification : The phomM gene is cloned into an expression vector (e.g., pET28a) and expressed in a suitable host like E. coli. The recombinant PhomM protein is then purified using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture : A typical reaction mixture contains the purified PhomM enzyme, the substrate (Phomopsin A), the methyl donor S-adenosylmethionine (SAM), and a buffer solution. S-adenosylhomocysteine (SAH) hydrolase may be included to prevent product inhibition by SAH.

  • Incubation : The reaction is incubated at an optimal temperature for a defined period.

  • Analysis : The reaction is quenched, and the products are analyzed by HPLC-MS to detect the formation of the methylated product, Phomopsin E.

Conclusion

While the biosynthetic pathway of this compound remains to be elucidated, the study of Phomopsin A provides a robust framework for understanding the biosynthesis of related secondary metabolites in Phomopsis. The characterization of the phom gene cluster and the functional analysis of key enzymes have revealed a fascinating RiPP pathway. Future research efforts, likely employing a combination of genomics, transcriptomics, and metabolomics, will be necessary to uncover the specific enzymatic steps leading to the formation of this compound. The experimental approaches detailed in this guide for Phomopsin A will undoubtedly be invaluable in these future investigations.

References

Physical and chemical properties of Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomosine D is a diaryl ether natural product isolated from the endophytic fungus Phomopsis sp. While initial screenings have shown it to be inactive against a range of microorganisms, the broader class of diaryl ethers from fungal sources is known to exhibit diverse and potent biological activities, including cytotoxic and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the methodologies for its isolation and characterization, and explores its potential biological activities based on the broader context of related natural products. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data is derived from direct experimental measurement, other values are estimated based on its chemical structure and data from structurally related compounds.

PropertyValueSource/Method
IUPAC Name methyl 2,4-dihydroxy-5-(3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy)-3,6-dimethylbenzoate
Molecular Formula C₁₈H₂₀O₇Mass Spectrometry
Molecular Weight 348.3 g/mol Mass Spectrometry
CAS Number 874918-37-3
Appearance White to off-white solid
Melting Point Not available. Estimated >200 °C.
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol.[1]
Purity ≥70% to 98% depending on purification method.[1][2]

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Detailed 1D and 2D NMR experiments, including HMQC, HMBC, and COSY, were utilized to confirm the connectivity and stereochemistry of this compound. While specific spectral data is not publicly available, the following table provides predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei. These predictions are based on computational models and spectral data of similar diaryl ether compounds.

Atom #Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity & Coupling Constant (J in Hz)
1108.2--
2160.5--
3101.8--
4158.3--
5135.1--
6112.9--
7 (C=O)170.1--
8 (OCH₃)52.53.85s
9 (CH₃)9.82.15s
10 (CH₃)12.42.30s
1'145.9--
2'125.4--
3'155.2--
4'115.86.70d, J = 2.5
5'130.1--
6'118.26.85d, J = 2.5
7' (CH₂OH)60.74.60s
8' (CH₃)21.12.20s
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopy Characteristic Peaks
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
UV-Vis (λmax, nm) ~280, ~220

Biological Activity

Antimicrobial Activity

This compound was found to be inactive against a panel of 15 different microorganisms.[1] In contrast, other metabolites isolated from the same fungus, Phomosine A and C, have demonstrated activity against various Gram-positive and Gram-negative bacteria. This suggests a high degree of structure-activity relationship within the phomosine class of compounds.

Potential Cytotoxic and Enzyme Inhibitory Activity

The diaryl ether scaffold is a common motif in natural products that exhibit a range of biological activities, including cytotoxicity against cancer cell lines and inhibition of various enzymes.[3] While this compound has not been explicitly tested for these activities, its structural similarity to other bioactive diaryl ethers suggests that this is a promising area for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general procedure for the isolation and purification of this compound from Phomopsis sp.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cultivation Cultivation of Phomopsis sp. on Malt (B15192052) Extract Agar (B569324) (25°C, 15 days) extraction Extraction of Mycelium with Ethyl Acetate (B1210297) via Sonication cultivation->extraction concentration Concentration of Crude Extract under Reduced Pressure extraction->concentration chromatography1 Fractionation by Classic Column Chromatography extraction->chromatography1 hplc Purification of Fractions by HPLC chromatography1->hplc pure_compound Isolation of Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture: The endophytic fungus Phomopsis sp. is cultured on malt extract agar plates at 25°C for 15 days.

  • Extraction: The fungal mycelium is harvested and extracted with ethyl acetate using sonication to facilitate cell lysis and extraction of secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to classic column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity to separate the components into fractions. Fractions containing phomosines are identified by thin-layer chromatography (TLC).

  • HPLC Purification: The phomosine-containing fractions are further purified by High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

Structure Elucidation

The chemical structure of the purified this compound is determined using the following analytical techniques:

  • Mass Spectrometry: Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) is used to determine the accurate molecular weight and molecular formula.

  • NMR Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC) are performed to establish the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.

Potential Signaling Pathways and Future Directions

Given the lack of specific biological activity data for this compound, its potential effects on cellular signaling pathways remain speculative. However, based on the known activities of other diaryl ether natural products, several avenues for future research are proposed.

signaling_pathways cluster_compound This compound cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Cellular Outcomes phomosine_d This compound enzymes Enzymes (e.g., Kinases, Phosphatases) phomosine_d->enzymes receptors Cell Surface Receptors phomosine_d->receptors ion_channels Ion Channels phomosine_d->ion_channels proliferation Cell Proliferation (e.g., MAPK/ERK Pathway) enzymes->proliferation apoptosis Apoptosis (e.g., Caspase Cascade) enzymes->apoptosis inflammation Inflammation (e.g., NF-κB Pathway) enzymes->inflammation enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition receptors->proliferation receptors->inflammation ion_channels->apoptosis cytotoxicity Cytotoxicity proliferation->cytotoxicity apoptosis->cytotoxicity anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory

Figure 2: Hypothesized signaling pathways potentially modulated by this compound.

Future Research Should Focus On:

  • Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Enzyme Inhibition Assays: Screening this compound against a variety of enzymes, particularly those involved in cancer and inflammatory diseases.

  • Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents an intriguing natural product from a prolific fungal source. While its antimicrobial activity appears limited, the diaryl ether scaffold suggests the potential for other significant biological activities. This technical guide provides a consolidated resource of the current knowledge on this compound and aims to catalyze further research into its chemical synthesis, biological evaluation, and potential development as a therapeutic agent.

References

Phomosine D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Phomosine D, a fungal metabolite with potential biological activity. This guide details its chemical identity, and available data on its biological properties, and outlines key experimental methodologies.

Core Data Summary

A critical aspect of any chemical entity is its precise identification. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 874918-37-3[1]
IUPAC Name 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester[1]
Molecular Formula C₁₈H₂₀O₇[1]
Molecular Weight 348.3 g/mol [1]
Origin Fungal Metabolite from Phomopsis sp. and Apiospora sp.[1]

Biological Activity and Potential Applications

This compound is a member of the phomosine class of biaryl ethers, which are secondary metabolites produced by endophytic fungi. While specific biological activity data for this compound is limited in publicly available literature, a related compound, Phomosine A, has demonstrated notable antifungal properties. The structural similarity suggests that this compound may also possess biological activities worth investigating, particularly in the realm of antimicrobial research. Fungi of the genus Phomopsis are known to produce a wide array of bioactive secondary metabolites with diverse biological activities, including antibacterial, antifungal, and antialgal effects.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The isolation of this compound, as described in the primary literature, involves standard chromatographic techniques. The general workflow is as follows:

  • Fungal Fermentation: The endophytic fungus Phomopsis sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal culture (including mycelium and broth) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the individual compounds. This typically involves:

    • Column Chromatography: Initial separation of the crude extract using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the compounds of interest to yield pure this compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the chemical structure and connectivity of the atoms.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.

Logical Workflow for Natural Product Discovery

The discovery and characterization of novel fungal metabolites like this compound follows a systematic workflow. The diagram below illustrates the key stages of this process.

PhomosineD_Workflow Workflow for the Isolation and Characterization of this compound cluster_0 Fungal Source cluster_1 Cultivation & Extraction cluster_2 Purification cluster_3 Characterization cluster_4 Biological Evaluation Fungus Endophytic Fungus (Phomopsis sp.) Fermentation Fungal Fermentation Fungus->Fermentation Extraction Solvent Extraction Fermentation->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom PrepTLC_HPLC Preparative TLC/HPLC ColumnChrom->PrepTLC_HPLC PureCompound Pure this compound PrepTLC_HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompound->StructureElucidation Bioassays Biological Assays (e.g., Antifungal) PureCompound->Bioassays Activity Biological Activity Data Bioassays->Activity

Caption: A diagram illustrating the general workflow for isolating and characterizing novel fungal metabolites.

Future Directions

Further research is warranted to fully elucidate the biological activity profile of this compound. Key areas for future investigation include:

  • Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies.

  • Biological Screening: A broad screening of this compound against various biological targets, including microbial pathogens, cancer cell lines, and enzyme assays, could uncover novel therapeutic applications.

  • Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies should focus on elucidating the specific molecular mechanism of action.

This technical guide provides a foundational understanding of this compound for the scientific community. As research into novel fungal metabolites continues to expand, compounds like this compound represent promising starting points for the discovery of new therapeutic agents.

References

Spectral Analysis of Phomopsin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Phomosine D" did not yield specific spectral data. The available scientific literature strongly suggests that the intended compound of interest may be Phomopsin A , a structurally related and well-documented mycotoxin. This guide therefore provides a comprehensive overview of the spectral data for Phomopsin A, tailored for researchers, scientists, and professionals in drug development.

Introduction to Phomopsin A

Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis), which is the causative agent of the disease lupinosis in livestock that have grazed on infected lupins.[1][2] Its complex chemical structure, featuring several non-proteinogenic amino acids, has been elucidated through extensive spectroscopic analysis.[1][3] Phomopsin A is a potent inhibitor of microtubule formation, making it a subject of interest in cancer research.[3]

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural components of Phomopsin A through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Phomopsin A

ParameterValue
Molecular FormulaC₃₆H₄₅ClN₆O₁₂
Molecular Weight789.2 g/mol
Calculated [M+H]⁺789.2862 Da
Observed [M+H]⁺789.2859 Da
Experimental Protocol: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS)
  • Sample Preparation : A purified sample of Phomopsin A is dissolved in a suitable solvent such as methanol.

  • Chromatographic Separation : The sample is injected into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier to enhance protonation.

  • Ionization : The eluent from the HPLC is introduced into the mass spectrometer and ionized using an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS : A high-resolution full scan is acquired to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS) : The [M+H]⁺ ion is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the amino acid sequence and identify structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the atomic connectivity and the three-dimensional structure of Phomopsin A.

Table 2: Summary of NMR Data for Phomopsin A

ExperimentDescription
¹H NMR Provides information on the chemical environment of protons. The spectrum is complex, requiring 2D NMR for full assignment.
¹³C NMR The complete assignment of the carbon framework has been achieved, confirming the constituent amino acid residues.
2D NMR Experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and for establishing the final structure.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : A purified sample of Phomopsin A (typically 1-2 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

  • Data Acquisition : Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D Spectra : Standard ¹H and ¹³C{¹H} spectra are acquired.

  • 2D Spectra : A series of 2D NMR experiments are conducted:

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C connectivities, which is crucial for linking the amino acid residues.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the various functional groups present in the Phomopsin A molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Frequencies for Phomopsin A

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
N-H (amide)3400 - 3200
C-H (aliphatic and aromatic)3100 - 2850
C=O (amide I)1680 - 1630
C=O (carboxylic acid)1725 - 1700
C=C (aromatic)1600 - 1450
C-O1260 - 1000
C-Cl800 - 600
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of Phomopsin A with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl) and evaporating the solvent.

  • Data Acquisition : An FTIR spectrometer is used to record the spectrum. A background spectrum is taken first and then automatically subtracted from the sample spectrum.

Visualizations

Biosynthetic Pathway of Phomopsin A

The biosynthesis of Phomopsin A is initiated by the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications, including cyclization and methylation, to yield the final natural product.

PhomopsinA_Biosynthesis Precursor Precursor Peptide (PhomA) Cyclization Cyclization Precursor->Cyclization PhomQ Modifications Post-Translational Modifications Cyclization->Modifications PhomM (Methylation), etc. PhomopsinA Phomopsin A Modifications->PhomopsinA

Caption: Overview of the Phomopsin A biosynthetic pathway.

General Experimental Workflow for Spectral Analysis

The following diagram outlines the typical workflow for the isolation and spectral characterization of a natural product like Phomopsin A.

Spectral_Analysis_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction Purification HPLC Purification Extraction->Purification MS MS Analysis Purification->MS NMR NMR Analysis Purification->NMR IR IR Analysis Purification->IR Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Structure Final Structure Data_Integration->Final_Structure

Caption: General workflow for spectral data acquisition.

References

Early In Vitro Studies of Phomosine D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a naturally occurring biaryl ether that belongs to a class of highly substituted secondary metabolites isolated from endophytic fungi of the genus Phomopsis. This technical guide provides a summary of the foundational in vitro studies of this compound, with a focus on its initial biological activity screenings. Due to the limited public availability of the full-text primary research article, this document synthesizes information from abstracts and review articles to present a cohesive overview. The methodologies described are based on standard in vitro screening protocols for similar natural products.

Biological Activity of this compound and Related Compounds

Initial in vitro studies on this compound and its analogs (Phomosine A-G) focused on their potential antimicrobial properties. The primary research indicates that these compounds were screened for antibacterial and antifungal activities.

Quantitative Data Summary

While the comprehensive quantitative data from the primary study is not fully accessible, related literature provides insights into the bioactivity of closely related Phomosine compounds, which suggests the likely activity profile of this compound. Phomosine A and G, isolated alongside this compound, demonstrated moderate antibacterial effects.[1]

CompoundTarget OrganismActivitySource
Phomosine ABacillus megateriumModerate Antibacterial[1]
Phomosine GBacillus megateriumModerate Antibacterial[1]

It is plausible that this compound was subjected to a similar screening panel.

Experimental Protocols

The following experimental protocols are representative of the standard methodologies used for the in vitro evaluation of novel natural products like this compound for antimicrobial activity.

Antibacterial Activity Assay (Agar Diffusion Method)

A common preliminary method to screen for antibacterial activity is the agar (B569324) diffusion assay.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Bacillus megaterium) is prepared to a specific turbidity, often corresponding to a known colony-forming unit (CFU) per milliliter.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed onto the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone corresponds to the potency of the antibacterial activity.

Antifungal Activity Assay (Broth Microdilution Method)

For determining the minimum inhibitory concentration (MIC) against fungal pathogens, a broth microdilution assay is frequently employed.

  • Preparation of Test Plates: A 96-well microtiter plate is prepared with serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and diluted in the broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Isolate this compound prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum agar_diffusion Agar Diffusion Assay (Antibacterial) prep_compound->agar_diffusion broth_microdilution Broth Microdilution Assay (Antifungal) prep_compound->broth_microdilution prep_inoculum->agar_diffusion prep_inoculum->broth_microdilution measure_zones Measure Zones of Inhibition (mm) agar_diffusion->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->determine_mic end End: Report Bioactivity measure_zones->end determine_mic->end

Caption: Workflow for in vitro antimicrobial screening of this compound.

Logical Relationship of Phomosine Compounds

Phomosine_Compounds cluster_phomosines Isolated Biaryl Ethers cluster_activity Observed Biological Activity phomopsis Phomopsis sp. (Endophytic Fungus) phomosine_a_g Phomosines A-G phomopsis->phomosine_a_g produces phomosine_d This compound antibacterial Antibacterial Activity (e.g., against B. megaterium) phomosine_a_g->antibacterial exhibit

Caption: Relationship between Phomopsis sp., this compound, and observed bioactivity.

Signaling Pathways

At the time of the initial in vitro studies, the focus was primarily on the discovery and basic biological activity screening of this compound. As such, there is no information available in the public domain regarding its mechanism of action or its effects on specific cellular signaling pathways. Further research would be required to elucidate these aspects.

Conclusion

The early in vitro studies of this compound established it as a novel natural product with likely antimicrobial properties, consistent with the observed activity of its co-isolated analogs. While a comprehensive dataset from these initial studies is not fully available, the provided information and standard protocols offer a foundational understanding for researchers and scientists in the field of drug discovery and natural product chemistry. Further investigation is warranted to fully characterize the biological activity, mechanism of action, and therapeutic potential of this compound.

References

Potential Therapeutic Targets of Mimosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Phomosine D" did not yield any relevant scientific information. This guide focuses on Mimosine , a compound with a similar name and well-documented potential as a therapeutic agent, particularly in oncology. It is presumed that the user's interest may lie in this related compound.

This technical whitepaper provides a comprehensive overview of the molecular targets and mechanisms of action of Mimosine, a plant-derived amino acid with significant potential in therapeutic applications. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its biological activities, experimental validation, and future research directions.

Introduction

Mimosine, a rare amino acid derived from plants of the Mimosa and Leucaena genera, has garnered considerable interest for its ability to reversibly arrest the cell cycle.[1] This property makes it a valuable tool for cancer research and a potential candidate for therapeutic development. Its primary mechanism involves the induction of cell cycle arrest in the late G1 phase, preventing the transition into the S phase, where DNA replication occurs.[1][2][3] This guide delves into the specific molecular pathways that Mimosine modulates to exert its cytostatic effects.

Mechanism of Action: G1 Phase Cell Cycle Arrest

Mimosine's best-characterized effect is its ability to halt cell cycle progression at the G1/S boundary.[1] This is achieved through the modulation of several key regulatory proteins involved in cell cycle control.

2.1. Upregulation of p27(Kip1)

A primary target of Mimosine is the cyclin-dependent kinase inhibitor p27(Kip1). Mimosine treatment leads to a significant increase in the protein levels of p27(Kip1). This upregulation is a result of both increased synthesis of p27(Kip1) mRNA and protein, as well as post-transcriptional regulatory mechanisms. The elevated levels of p27(Kip1) inhibit the activity of cyclin-dependent kinase 2 (Cdk2), a crucial enzyme for the G1 to S phase transition. By blocking Cdk2 activation, Mimosine effectively prevents cells from initiating DNA synthesis.

2.2. Role of Hif-1α and Ctf4/And-1

Recent studies have elucidated a pathway involving Hypoxia-inducible factor-1α (Hif-1α). Mimosine treatment can activate Hif-1α, which in turn contributes to the increase in p27 levels. This Hif-1α-dependent pathway has been shown to prevent the binding of Ctf4/And-1 to chromatin. Ctf4/And-1 is a protein essential for the initiation of DNA replication. By disrupting its association with chromatin, Mimosine adds another layer of inhibition to the onset of S phase. Depletion of Hif-1α has been shown to allow cells to enter S phase even in the presence of Mimosine, highlighting the critical role of this transcription factor in Mimosine's mechanism of action.

2.3. Effects on DNA Replication Machinery

While Mimosine primarily acts before the onset of DNA synthesis, it has also been observed to affect cells that have already entered the S phase. It is believed to act as an iron/zinc chelator, which can inhibit the activity of iron-dependent enzymes like ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA. This chelation may also induce double-strand breaks in DNA, further contributing to cell cycle arrest.

Signaling Pathway of Mimosine-Induced Cell Cycle Arrest

The following diagram illustrates the key molecular events triggered by Mimosine, leading to G1 phase cell cycle arrest.

Mimosine_Pathway Mimosine-Induced G1 Cell Cycle Arrest Pathway Mimosine Mimosine Hif1a Hif-1α Activation Mimosine->Hif1a p27_synthesis Increased p27(Kip1) Synthesis (mRNA & Protein) Mimosine->p27_synthesis Hif1a->p27_synthesis Ctf4 Ctf4/And-1 Hif1a->Ctf4 Prevents Binding p27 p27(Kip1) p27_synthesis->p27 Cdk2 Cdk2-Cyclin E/A Complex p27->Cdk2 Inhibition G1_S_Transition G1 to S Phase Transition Cdk2->G1_S_Transition Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Chromatin Chromatin Ctf4->Chromatin Binds to Replication_Initiation DNA Replication Initiation Chromatin->Replication_Initiation

Caption: Mimosine-Induced G1 Cell Cycle Arrest Pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to Mimosine's activity.

ParameterCell LineValue/EffectReference
Concentration for Cell Cycle Arrest HeLa200 µM
Concentration for Cell Cycle Arrest Quiescent cells800 µM
Effect on p27(Kip1) levels -Elevated levels
Effect on Cdk2 activation -Blocked serum-dependent activation
Point of Arrest Human lymphoblastoid cellsLate G1 phase

Experimental Protocols

This section provides an overview of the methodologies used to investigate the therapeutic targets of Mimosine.

5.1. Cell Culture and Synchronization

  • Cell Lines: HeLa cells, human lymphoblastoid cells, and 3T3 cells have been commonly used.

  • Synchronization: To study cell cycle-specific effects, cells are often synchronized. For example, mitotic HeLa cells can be collected and then released into a medium containing Mimosine to block them in the subsequent G1 phase.

5.2. Cell Cycle Analysis

  • Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Cells are typically fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by a flow cytometer.

5.3. Western Blotting

  • Purpose: To determine the protein levels of key cell cycle regulators.

  • Protocol:

    • Cells are treated with Mimosine for a specified duration.

    • Cell lysates are prepared, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for target proteins (e.g., p27(Kip1), Cdk2, Cyclin E).

    • A secondary antibody conjugated to an enzyme is used for detection, typically via chemiluminescence.

5.4. Kinase Assays

  • Purpose: To measure the activity of cyclin-dependent kinases.

  • Protocol:

    • Cdk2 is immunoprecipitated from cell lysates.

    • The immunoprecipitated kinase is incubated with a substrate (e.g., histone H1) and radiolabeled ATP.

    • The incorporation of the radiolabel into the substrate is measured to determine kinase activity.

5.5. Chromatin Binding Assays

  • Purpose: To assess the association of proteins like Ctf4/And-1 with chromatin.

  • Protocol:

    • Cells are treated with Mimosine.

    • Cells are fractionated to separate chromatin-bound proteins from soluble proteins.

    • The presence of the protein of interest in the chromatin fraction is determined by Western blotting.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of Mimosine on the cell cycle.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture & Synchronization start->culture treatment Mimosine Treatment (Varying Concentrations & Durations) culture->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis flow_cytometry Flow Cytometry (Cell Cycle Profile) analysis->flow_cytometry western_blot Western Blotting (Protein Expression: p27, Cdk2, etc.) analysis->western_blot kinase_assay Kinase Assay (Cdk2 Activity) analysis->kinase_assay chromatin_assay Chromatin Binding Assay (Ctf4 Association) analysis->chromatin_assay data_interpretation Data Interpretation & Conclusion flow_cytometry->data_interpretation western_blot->data_interpretation kinase_assay->data_interpretation chromatin_assay->data_interpretation

Caption: Experimental workflow for Mimosine studies.

Conclusion and Future Directions

Mimosine presents a compelling case as a potential anti-cancer agent due to its well-defined mechanism of inducing G1 cell cycle arrest. Its ability to upregulate the tumor suppressor p27(Kip1) and interfere with the initiation of DNA replication through the Hif-1α-Ctf4 pathway provides multiple avenues for therapeutic exploitation. Future research should focus on in vivo studies to validate these findings in animal models of cancer. Furthermore, exploring combinatorial therapies where Mimosine is used to sensitize cancer cells to other chemotherapeutic agents could be a promising strategy. The development of Mimosine analogs with improved potency and reduced toxicity also warrants investigation.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Phomopsins, with a Focus on Phomopsin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query for "Phomosine D" did not yield specific results. It is highly probable that this is a misspelling of "Phomopsin D," a known member of the phomopsin family of mycotoxins. This guide will focus on the well-documented mechanism of action of the phomopsin family, particularly Phomopsin A, and will infer the likely mechanism of Phomopsin D based on the shared characteristics of this mycotoxin family.

Executive Summary

Phomopsins are a family of cyclic hexapeptide mycotoxins produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis). These toxins are primarily known for causing the disease lupinosis in livestock that consume infected lupin plants[1][2]. The primary mechanism of action of phomopsins is the potent inhibition of microtubule dynamics through direct binding to tubulin[3][4][5]. This interference with fundamental cellular processes leads to mitotic arrest and subsequent apoptosis, with the liver being a primary target for toxicity. Phomopsin A is the most studied member of this family and is a known hepatocarcinogen in rats. The existence of Phomopsin D has been confirmed, and it is presumed to share the same core mechanism of action as other phomopsins.

Hypothesized Mechanism of Action: Tubulin Destabilization

The central hypothesis for the mechanism of action of phomopsins is their role as microtubule-destabilizing agents. This action is initiated by their high-affinity binding to tubulin, the protein subunit that polymerizes to form microtubules.

Molecular Target: β-Tubulin

Phomopsins selectively bind to β-tubulin subunits. This binding occurs at or near the vinblastine (B1199706) binding site, a well-characterized site for many microtubule-destabilizing drugs. Evidence also suggests that the phomopsin binding site overlaps with that of maytansine (B1676224) and rhizoxin (B1680598).

Signaling Pathway and Molecular Interactions

The interaction of phomopsins with tubulin does not involve a classical signaling cascade but rather a direct stoichiometric inhibition of microtubule formation. The binding of phomopsin to tubulin dimers prevents their polymerization into microtubules. This leads to a disruption of the dynamic equilibrium between tubulin dimers and microtubules, which is critical for various cellular functions.

The consequences of this disruption include:

  • Inhibition of Mitotic Spindle Formation: During cell division, microtubules form the mitotic spindle, which is essential for the segregation of chromosomes. By preventing microtubule formation, phomopsins block the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and other cellular components. The depolymerization of microtubules by phomopsins impairs these transport processes.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Below is a DOT script visualizing the hypothesized mechanism of action of phomopsins.

Phomopsin_Mechanism cluster_cell Cellular Environment Phomopsin Phomopsin Tubulin_dimer α/β-Tubulin Dimer Phomopsin->Tubulin_dimer Binds to β-tubulin Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_dimer->Cell_Cycle_Arrest Inhibits Polymerization Microtubule->Tubulin_dimer Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Hypothesized mechanism of action for phomopsins.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Phomopsin A with tubulin. It is anticipated that Phomopsin D would exhibit similar values.

ParameterValueDescriptionReference(s)
IC50 2.4 µMConcentration of Phomopsin A that inhibits microtubule assembly by 50%.
Kd1 1 x 10-8 MDissociation constant for the high-affinity binding site of Phomopsin A on tubulin.
Kd2 3 x 10-7 MDissociation constant for the low-affinity binding site of Phomopsin A on tubulin.
Ki 0.8 x 10-8 MInhibition constant for the displacement of radiolabeled rhizoxin from tubulin by Phomopsin A.
Effective Concentration < 1 µMConcentration at which phomopsin analogues block tubulin polymerization.

Experimental Protocols

The following outlines the key experimental methodologies that have been employed to elucidate the mechanism of action of phomopsins.

Tubulin Polymerization Assay

This assay directly measures the effect of phomopsins on the formation of microtubules from purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2) at 37°C to induce polymerization.

    • Different concentrations of phomopsin are added to the reaction mixture.

    • The change in absorbance at 340 nm is monitored over time.

    • The IC50 value is determined by plotting the inhibition of polymerization against the phomopsin concentration.

Competitive Radioligand Binding Assays

These assays are used to determine the binding site of phomopsins on tubulin.

  • Principle: The ability of phomopsins to displace a radiolabeled ligand (e.g., [3H]vinblastine or [14C]rhizoxin) from its binding site on tubulin is measured.

  • Methodology:

    • Purified tubulin is incubated with a constant concentration of the radiolabeled ligand.

    • Increasing concentrations of unlabeled phomopsin are added to compete for the binding site.

    • The amount of bound radioligand is quantified (e.g., by scintillation counting after separation of bound and free ligand).

    • The Ki value is calculated from the IC50 of displacement.

Cell-Based Assays for Mitotic Arrest

These experiments assess the effect of phomopsins on cell division in cultured cells.

  • Principle: Cells treated with phomopsins are expected to arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.

  • Methodology:

    • A suitable cell line (e.g., hepatocytes or cancer cell lines) is cultured in the presence of varying concentrations of phomopsin.

    • After a defined incubation period, the cells are fixed and stained with a DNA dye (e.g., propidium (B1200493) iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

    • An increase in the population of cells in the G2/M phase indicates mitotic arrest.

Below is a DOT script for a generalized experimental workflow for studying phomopsin's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies Purify_Tubulin Purify Tubulin Polymerization_Assay Tubulin Polymerization Assay Purify_Tubulin->Polymerization_Assay Binding_Assay Competitive Radioligand Binding Assay Purify_Tubulin->Binding_Assay Quantify_Inhibition Determine IC50, Kd, Ki Polymerization_Assay->Quantify_Inhibition Binding_Assay->Quantify_Inhibition Cell_Culture Culture Cells Treat_Cells Treat with Phomopsin Cell_Culture->Treat_Cells Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treat_Cells->Flow_Cytometry Microscopy Immunofluorescence Microscopy Treat_Cells->Microscopy Analyze_Arrest Quantify Mitotic Arrest Flow_Cytometry->Analyze_Arrest Visualize_Spindle Visualize Mitotic Spindle Microscopy->Visualize_Spindle

Caption: Experimental workflow for phomopsin mechanism of action studies.

Conclusion

The mechanism of action of phomopsins, including Phomopsin D, is well-hypothesized to be the inhibition of microtubule polymerization through direct binding to β-tubulin. This leads to mitotic arrest and apoptosis, which underlies their observed hepatotoxicity. The quantitative data for Phomopsin A demonstrates a high-affinity interaction with its molecular target. Further research on Phomopsin D is warranted to confirm that it shares the same mechanism and to determine its specific binding kinetics and potency. The experimental protocols outlined provide a robust framework for the continued investigation of this family of mycotoxins and their potential applications or risks in drug development and toxicology.

References

Methodological & Application

Application Notes and Protocols for Phomosine D Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a highly substituted biaryl ether, a class of natural products known for their diverse biological activities. Isolated from the endophytic fungus Phomopsis sp., this compound and its analogues are of interest to researchers in natural product synthesis, medicinal chemistry, and drug discovery. This document provides a detailed, albeit proposed, protocol for the total synthesis of this compound, based on established synthetic methodologies, along with a comprehensive guide to its purification, adapted from published isolation procedures. As a total synthesis of this compound has not yet been reported in the literature, the following synthetic protocol is a hypothetical strategy. The purification protocol, however, is based on the methods used for its isolation from fungal cultures.

Proposed Total Synthesis of this compound

The retrosynthetic analysis of this compound identifies the central biaryl ether bond as the key disconnection point. A plausible synthetic strategy involves the Ullmann condensation of two highly substituted phenolic fragments.

Retrosynthetic Analysis:

The proposed synthesis aims to couple two key building blocks, Fragment A (a substituted phenol) and Fragment B (a substituted aryl halide), via an Ullmann condensation reaction.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Fragment A (2,4-dihydroxy-3,6-dimethyl-benzoic acid methyl ester)

The synthesis of this polysubstituted phenol (B47542) can be achieved through various aromatic chemistry techniques. A potential route is outlined below:

  • Starting Material: 2,4-dihydroxy-3,6-dimethylbenzaldehyde.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent such as sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with diazomethane (B1218177) for a milder approach.

Step 2: Synthesis of Fragment B (3-hydroxy-2-(hydroxymethyl)-5-methyl-iodobenzene)

  • Starting Material: 3-hydroxy-2-(hydroxymethyl)-5-methylbenzaldehyde.

  • Halogenation: Introduction of iodine at the desired position can be achieved through electrophilic aromatic substitution using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724). The directing effects of the existing substituents will guide the regioselectivity of this reaction.

  • Protection of Phenolic Hydroxyls: To prevent side reactions during the Ullmann coupling, the phenolic hydroxyl groups in both Fragment A and Fragment B should be protected. A common strategy is the use of a benzyl (B1604629) (Bn) or methoxymethyl (MOM) ether protecting group. This is typically achieved by reacting the phenol with benzyl bromide or MOM-Cl in the presence of a base like potassium carbonate.

Step 3: Ullmann Condensation

This crucial step forms the biaryl ether linkage.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected Fragment A (phenolic partner), protected Fragment B (aryl halide partner), a copper(I) catalyst (e.g., copper(I) iodide, CuI), a ligand (e.g., N,N'-dimethyl-1,2-ethanediamine), and a base (e.g., cesium carbonate, Cs2CO3).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 100-150 °C, and stirred for several hours to days until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the inorganic salts and the solvent. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

Step 4: Deprotection

The final step is the removal of the protecting groups to yield this compound.

  • Debenzylation: If benzyl groups were used, they can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • MOM deprotection: If MOM groups were used, they are typically removed under acidic conditions, for example, with hydrochloric acid in methanol.

  • Purification: The crude this compound is then purified using the methods described in the purification protocol below.

Quantitative Data (Estimated)

Since a total synthesis has not been published, the following yields and purities are estimates based on typical values for the described reaction types.

StepReactionEstimated Yield (%)Estimated Purity (%)
1Synthesis of Fragment A70-80>95
2Synthesis of Fragment B60-70>95
3Ullmann Condensation40-6080-90 (crude)
4Deprotection & Purification80-90>98 (final product)

Purification Protocol for this compound

This protocol is adapted from the published methods for the isolation of this compound from the endophytic fungus Phomopsis sp. It is suitable for the purification of both naturally sourced and synthetically produced this compound.

Materials and Equipment:

  • Crude this compound extract (from fungal culture or synthetic reaction work-up)

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • Reverse-phase C18 silica gel (for HPLC)

  • Solvents: n-hexane, ethyl acetate (B1210297), dichloromethane, methanol, acetonitrile, water (all HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure:

  • Initial Extraction (from fungal culture):

    • The fungal culture broth is filtered to separate the mycelia from the supernatant.

    • The supernatant is extracted multiple times with an organic solvent such as ethyl acetate.

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

  • Sephadex LH-20 Chromatography:

    • The enriched fraction from the silica gel column is further purified on a Sephadex LH-20 column.

    • Methanol is a common eluent for this step, which separates compounds based on their size and polarity.

    • Fractions are again collected and analyzed, and those containing this compound are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step is typically performed using preparative reverse-phase HPLC on a C18 column.

    • A gradient of acetonitrile and water is commonly used as the mobile phase.

    • The elution is monitored by a UV detector at a wavelength where this compound absorbs (e.g., 254 nm).

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Purity Assessment:

The purity of the final this compound product should be assessed by analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification StepPrimary Separation PrincipleTypical EluentsExpected Purity Improvement
Silica Gel ChromatographyAdsorption (Polarity)n-Hexane/Ethyl Acetate gradientRemoves non-polar and very polar impurities
Sephadex LH-20Size Exclusion/PartitionMethanolRemoves pigments and larger/smaller molecules
Preparative RP-HPLCPartition (Hydrophobicity)Acetonitrile/Water gradientHigh-resolution separation from close-eluting analogs

Visualizations

Phomosine_D_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Key Coupling Reaction cluster_final_steps Final Steps Fragment_A Fragment A (Substituted Phenol) Ullmann Ullmann Condensation (CuI, Ligand, Base) Fragment_A->Ullmann Fragment_B Fragment B (Substituted Aryl Halide) Fragment_B->Ullmann Deprotection Deprotection Ullmann->Deprotection Purification Purification Deprotection->Purification Phomosine_D Phomosine_D Purification->Phomosine_D Phomosine_D_Purification_Workflow Crude_Extract Crude this compound (from Synthesis or Extraction) Silica_Gel Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography (Methanol) Silica_Gel->Sephadex Prep_HPLC Preparative RP-HPLC (Acetonitrile/Water gradient) Sephadex->Prep_HPLC Pure_Phomosine_D Pure this compound Prep_HPLC->Pure_Phomosine_D

Application Notes and Protocols for the Quantification of Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a member of the phomopsin family of mycotoxins, which are cyclic hexapeptides produced by the fungus Diaporthe toxica. Phomopsins are known for their potent biological activity, primarily as inhibitors of microtubule polymerization, which can lead to cell cycle arrest and apoptosis. This mechanism makes them of interest in drug development as potential anti-cancer agents. Accurate and precise quantification of this compound is crucial for toxicological studies, pharmacological research, and quality control in potential therapeutic applications.

Due to the limited availability of specific validated analytical methods for this compound, this document provides a detailed protocol adapted from well-established and validated methods for the closely related and more extensively studied Phomopsin A.[1][2][3] The principles and techniques described herein are based on modern analytical practices for the quantification of cyclic peptides and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method for this compound.

Principle of the Method

The analytical method is based on Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity, selectivity, and specificity for the quantification of trace levels of analytes in complex biological matrices. The general workflow involves:

  • Extraction: Isolation of this compound from the sample matrix using a suitable solvent system.

  • Chromatographic Separation: Separation of this compound from other matrix components on a reversed-phase UHPLC column.

  • Ionization: Generation of gas-phase ions of this compound using Electrospray Ionization (ESI).

  • Detection and Quantification: Selective detection and quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spiking (for QC/Matrix Effect) Sample->Spike Standard This compound Standard Standard->Spike Extraction Solvent Extraction Spike->Extraction Dilution Dilution Extraction->Dilution UHPLC UHPLC Separation Dilution->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound quantification.

Apparatus and Reagents

  • Apparatus:

    • UHPLC system (e.g., Agilent 1290 Infinity, Waters Acquity UPLC)

    • Tandem quadrupole mass spectrometer (e.g., Sciex API 3200, Agilent 6460)

    • Analytical balance (4-decimal place)

    • Centrifuge

    • Vortex mixer

    • Pipettes and general laboratory glassware

  • Reagents:

    • This compound analytical standard (requires custom synthesis or specialized supplier)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (B1220265) (LC-MS grade)

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition. A typical concentration range would be 0.1 to 500 ng/mL.

Sample Preparation (Extraction)

This protocol is adapted from a "dilute-and-shoot" method developed for Phomopsin A in food matrices, which minimizes sample handling and potential for analyte loss.[2]

  • Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) if necessary.

  • Extraction: To 100 mg of the homogenized sample, add 1 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (80:20:1, v/v/v).[2]

  • Vortexing/Shaking: Vortex the sample vigorously for 1 minute, followed by shaking for 60 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Dilution: Transfer an aliquot of the supernatant and dilute it with an equal volume of acetonitrile/water/acetic acid (20:79:1, v/v/v) to match the initial mobile phase conditions.

  • Filtration (Optional): If the supernatant is not clear, filter through a 0.22 µm syringe filter.

  • Injection: Transfer the final diluted extract to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Parameters

The following parameters are suggested starting points and should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate at 5% B for 3 min.
Mass Spectrometry

This compound has a molecular formula of C36H47ClN6O12 and a monoisotopic mass of approximately 790.29 Da. The precursor ion in positive ESI mode will be [M+H]+ at m/z 791.3. Product ions for MRM transitions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of other phomopsins, characteristic losses of amino acid residues and side chains are expected.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 791.3
Product Ions (MRM) To be determined empirically (e.g., scan for fragments between m/z 100-800)
Collision Energy To be optimized for each transition
Dwell Time 100 ms
IonSpray Voltage 4500 V
Source Temperature 500 °C

Method Validation

A thorough validation should be performed to ensure the reliability of the method. Key validation parameters and their typical acceptance criteria are summarized below.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration.R² > 0.99
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3
LOQ The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value.80-120% recovery
Precision The degree of agreement among individual test results.RSD < 15% (intra- and inter-day)
Matrix Effect The effect of co-eluting, undetected matrix components on ionization.Within ± 20%
Stability The chemical stability of the analyte in a given matrix under specific conditions.< 15% degradation

Phomopsin Mechanism of Action

This compound, like other phomopsins, is a potent inhibitor of microtubule formation. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis. This mechanism is the basis for its potential as an antimitotic agent in cancer therapy.

G PhomosineD This compound Tubulin α/β-Tubulin Dimers PhomosineD->Tubulin Binds to Microtubule Microtubule Polymerization PhomosineD->Microtubule Inhibits Tubulin->Microtubule Forms Disruption Microtubule Disruption Microtubule->Disruption Leads to Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound as a microtubule inhibitor.

Method Development Logic

The development of a new analytical method for a compound like this compound, where no standard method exists, follows a logical progression of steps.

G cluster_lit Literature Review & Scoping cluster_dev Method Development cluster_val Method Validation Lit Review methods for related compounds (e.g., Phomopsin A) SamplePrep Develop Sample Preparation Protocol Lit->SamplePrep Props Determine physicochemical properties of this compound LC Optimize LC Separation Props->LC MS Optimize MS/MS Parameters (MRM transitions) Props->MS Linearity Linearity & Range SamplePrep->Linearity Sensitivity LOD & LOQ LC->Sensitivity Specificity Specificity & Matrix Effect MS->Specificity Accuracy Accuracy & Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Sensitivity->Precision Specificity->Accuracy

Caption: Logical workflow for analytical method development.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using UHPLC-MS/MS. By adapting established methods for the closely related Phomopsin A, researchers can develop a sensitive, selective, and reliable analytical method. Proper method validation is essential to ensure data quality and accuracy for any research or development application.

References

Application Note: Quantitative Analysis of Phomosine D in Fungal Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the quantification of Phomosine D, a fungal secondary metabolite, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The developed protocol is suitable for the analysis of this compound in complex matrices such as fungal culture extracts. The method utilizes a reverse-phase chromatographic separation followed by detection using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). This approach offers high specificity and low detection limits, making it ideal for researchers in natural product discovery, mycotoxin analysis, and drug development.

Introduction

This compound is a secondary metabolite produced by certain species of fungi. As with many natural products, accurate and sensitive quantification is crucial for various research applications, including biosynthetic pathway elucidation, pharmacological activity screening, and quality control of fermentation processes. HPLC-MS/MS is a powerful analytical technique that provides the high selectivity and sensitivity required for analyzing complex mixtures. This document provides a detailed protocol for the extraction and subsequent HPLC-MS/MS analysis of this compound.

Experimental

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following procedure is recommended for the extraction of this compound from fungal cultures.

Protocol: Extraction of this compound from Fungal Culture

  • Harvesting: After a suitable incubation period, harvest the fungal mycelium and the culture broth.

  • Homogenization: Homogenize the fungal mycelium, for instance using a bead beater or mortar and pestle with liquid nitrogen.

  • Extraction:

    • To 5 g of homogenized mycelium or 10 mL of culture broth, add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and water (84:16 v/v) with 0.1% formic acid.

    • Shake vigorously for 45 minutes at room temperature.

  • Centrifugation & Filtration:

    • Centrifuge the extract at 4,000 rpm for 10 minutes to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

HPLC-MS/MS Analysis

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions for this compound

Based on the chemical formula C36H47ClN6O12 with a molecular weight of 791.25[2], the protonated molecule [M+H]+ is expected at m/z 792.25. The following hypothetical MRM transitions can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)792.3[Hypothetical Fragment 1]0.14025
This compound (Qualifier)792.3[Hypothetical Fragment 2]0.14035

Note: The optimal product ions, cone voltage, and collision energy should be determined by direct infusion of a this compound standard.

Workflow and Pathway Diagrams

HPLC_MSMS_Workflow Figure 1. Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_results Results FungalCulture Fungal Culture Homogenization Homogenization FungalCulture->Homogenization Extraction Solvent Extraction (ACN/H2O + Formic Acid) Homogenization->Extraction Filtration Centrifugation & Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of this compound Data->Quantification

Caption: Figure 1. Experimental Workflow for this compound Analysis.

Logical_Relationship Figure 2. Logical Relationship of Method Components Method Analytical Method SamplePrep Sample Preparation Method->SamplePrep ensures analyte recovery Chromatography Chromatography Method->Chromatography provides separation MassSpec Mass Spectrometry Method->MassSpec provides detection DataAnalysis Data Analysis Method->DataAnalysis provides quantification SamplePrep->Chromatography influences Chromatography->MassSpec is coupled to MassSpec->DataAnalysis generates data for

Caption: Figure 2. Logical Relationship of Method Components.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in fungal extracts. The detailed protocol for sample preparation and the optimized instrument parameters ensure reliable and reproducible results. This application note serves as a valuable resource for researchers working with this compound and other related fungal metabolites. Further optimization may be required for different sample matrices or for the analysis of other related compounds.

References

Application Note & Protocol: Evaluating the Cytotoxic Effects of Phomopsin D, a Novel Phospholipase D Inhibitor, Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomopsin D is a novel small molecule inhibitor targeting the Phospholipase D (PLD) signaling pathway. The PLD enzyme family plays a crucial role in cellular signaling by hydrolyzing phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[1][2] PA acts as a critical second messenger, modulating a variety of cellular processes including cell proliferation, survival, membrane trafficking, and cytoskeletal organization.[2][3] Dysregulation of the PLD pathway has been implicated in numerous diseases, particularly in cancer, where it contributes to tumorigenesis and metastasis.[2] This application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of Phomopsin D on cancer cell lines using a standard MTT cell viability assay.

Mechanism of Action: Inhibition of the Phospholipase D Signaling Pathway

The PLD signaling cascade is initiated by a wide range of stimuli, including growth factors and cytokines, which activate PLD. Activated PLD then catalyzes the production of PA. PA, in turn, can directly activate downstream effector proteins, such as mTOR, a key regulator of cell growth and proliferation. By inhibiting PLD, Phomopsin D is hypothesized to decrease the production of PA, thereby attenuating downstream signaling pathways that promote cancer cell growth and survival.

PLD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effects PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA Hydrolysis PLD Phospholipase D (PLD) PLD->PA Catalyzes Stimuli Growth Factors, Cytokines Stimuli->PLD Activation mTOR mTOR PA->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PhomopsinD Phomopsin D PhomopsinD->PLD Inhibition

Figure 1: Phomopsin D Inhibition of the PLD Signaling Pathway

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxic effects of Phomopsin D on mammalian cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Phomopsin D (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (24 hours) B 2. Compound Treatment (Phomopsin D) (48 hours) A->B C 3. Add MTT Reagent (3-4 hours) B->C D 4. Solubilize Formazan (B1609692) (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Figure 2: MTT Assay Experimental Workflow

Procedure

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Phomopsin D in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest Phomopsin D concentration) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Phomopsin D dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing the MTT reagent from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Phomopsin D using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log concentration of Phomopsin D to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of Phomopsin D that causes 50% inhibition of cell viability.

Data Presentation

The cytotoxic effects of Phomopsin D were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour exposure period.

Cell LineCell TypeTissue of OriginIC50 (µM) of Phomopsin D
HeLa Cervical AdenocarcinomaCervix12.5 ± 1.5
MCF-7 Breast AdenocarcinomaBreast22.8 ± 2.3
A549 Lung CarcinomaLung35.1 ± 3.8
HepG2 Hepatocellular CarcinomaLiver16.4 ± 1.9
NIH3T3 FibroblastEmbryonic Mouse> 100

Table 1: IC50 values of Phomopsin D on various mammalian cell lines. Data are presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher cytotoxicity. The high IC50 value in the non-cancerous NIH3T3 cell line suggests potential selectivity for cancer cells.

This application note provides a comprehensive protocol for assessing the cytotoxic activity of Phomopsin D, a novel inhibitor of the Phospholipase D signaling pathway. The MTT assay is a reliable and straightforward method for determining the dose-dependent effects of this compound on cancer cell viability. The presented data indicates that Phomopsin D exhibits potent cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential.

References

Application Notes and Protocols for the In Vivo Administration of Phomosine D in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phomosine D is a novel compound with potential therapeutic applications. To evaluate its safety, efficacy, and pharmacokinetic profile, in vivo studies in appropriate animal models are essential. This document provides a comprehensive overview of the key considerations and experimental protocols for the in vivo administration of this compound.

I. Animal Model Selection

The choice of animal model is critical for the successful preclinical evaluation of a new chemical entity.[1][2] A key consideration is the broad similarity to humans in physiological and biochemical parameters that govern drug absorption, distribution, metabolism, and excretion (ADME).[3]

Decision Tree for Animal Model Selection:

AnimalModelSelection cluster_considerations Key Considerations cluster_models Common Animal Models start Start: Define Research Question (e.g., Toxicity, Efficacy, PK/PD) phys Physiological & Genetic Similarity to Humans start->phys disease Disease Model Relevance start->disease practical Practical Considerations (Cost, Handling, Lifespan) start->practical regulatory Regulatory Agency Acceptance start->regulatory rodent Rodents (Mice, Rats) phys->rodent High genetic homology for many diseases non_rodent Non-Rodents (Rabbits, Dogs, Primates) phys->non_rodent Closer physiological similarity for certain systems disease->rodent Well-characterized disease models disease->non_rodent May better mimic complex human diseases practical->rodent Lower cost, faster breeding regulatory->non_rodent Often required for safety studies before human trials final_choice Select Appropriate Model(s) rodent->final_choice Initial efficacy & toxicity screening non_rodent->final_choice Confirmatory safety & PK studies

Caption: Decision tree for selecting an appropriate animal model.

II. Formulation and Administration of this compound

The formulation and route of administration are critical for ensuring accurate and reproducible results.

1. Solubilization:

  • Initial Assessment: Determine the solubility of this compound in common vehicles (e.g., water, saline, ethanol, DMSO, oil-based vehicles).

  • Vehicle Selection: Choose a vehicle that is non-toxic and appropriate for the chosen route of administration. For parenteral routes, sterile and physiologically compatible solutions are required.

2. Routes of Administration:

  • Oral (p.o.): Gavage is a common method. This route is relevant for drugs intended for oral administration in humans.

  • Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.

  • Intraperitoneal (i.p.): Common in rodents for systemic administration.

  • Subcutaneous (s.c.): Allows for slower, more sustained absorption.

III. Experimental Protocols

A. Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol:

  • Animal Model: Sprague-Dawley rats (n=3-5 per group, both sexes).

  • Acclimatization: Acclimate animals for at least 7 days.

  • Dose Groups: Administer single doses of this compound at escalating levels (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group.

  • Administration: Administer via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for 14 days.

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehicle Control5 M, 5 F0/10None+5.2%
105 M, 5 F0/10None+4.9%
305 M, 5 F0/10None+4.5%
1005 M, 5 F0/10Mild lethargy+2.1%
3005 M, 5 F2/10Lethargy, piloerection-3.4%
10005 M, 5 F8/10Severe lethargy, ataxia-10.8%
B. Efficacy Study (Hypothetical Anti-Inflammatory Model)

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Protocol:

  • Animal Model: BALB/c mice with carrageenan-induced paw edema.

  • Induction of Inflammation: Inject carrageenan into the plantar surface of the right hind paw.

  • Treatment Groups:

    • Vehicle Control

    • This compound (e.g., 1, 3, 10 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Administration: Administer treatments 1 hour before carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound10.68 ± 0.0420.0%
This compound30.45 ± 0.0347.1%
This compound100.22 ± 0.0274.1%
Indomethacin100.25 ± 0.0370.6%
C. Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: C57BL/6 mice (n=3 per time point).

  • Administration: Administer a single dose of this compound (e.g., 10 mg/kg, i.v. and p.o.).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg)1010
Cmax (ng/mL)1250450
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)32001600
t1/2 (h)4.54.8
Bioavailability (%)-50%

IV. Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Testing:

InVivoWorkflow cluster_preclinical Preclinical In Vivo Evaluation formulation Compound Formulation acute_tox Acute Toxicity Study (MTD) formulation->acute_tox Determine safe dose range efficacy Efficacy Studies (Disease Models) acute_tox->efficacy Select doses for efficacy pk_study Pharmacokinetic (PK) Studies efficacy->pk_study Correlate exposure with effect chronic_tox Chronic Toxicity Studies pk_study->chronic_tox Inform dose selection for long-term studies final_report final_report chronic_tox->final_report Final Report for IND Filing

Caption: General experimental workflow for in vivo drug testing.

Hypothetical Signaling Pathway Modulated by this compound:

SignalingPathway cluster_pathway Hypothetical Anti-Inflammatory Pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade receptor->mapk nfkb NF-κB Activation receptor->nfkb phomosine_d This compound phomosine_d->mapk Inhibits phomosine_d->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific preclinical studies, including formulation details, mechanism of action, and in vivo efficacy data for Phomosine D. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a hypothetical novel diaryl ether compound, herein named PhomEtheran X , which shares structural similarities with metabolites isolated from Phomopsis species. These protocols are intended to serve as a template for researchers and drug development professionals and must be adapted based on experimentally determined properties of the actual compound of interest.

Introduction to PhomEtheran X

PhomEtheran X is a hypothetical diaryl ether natural product isolated from an endophytic Phomopsis species. Diaryl ether compounds derived from fungal sources have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines recommended procedures for the initial preclinical evaluation of PhomEtheran X, focusing on its formulation for in vitro and in vivo studies, assessment of its cytotoxic activity against cancer cell lines, and investigation of a potential mechanism of action.

Physicochemical Properties and Formulation Development

A stable and effective formulation is critical for the preclinical assessment of a novel compound. The formulation strategy for PhomEtheran X will depend on its solubility and the intended route of administration for in vivo studies.

Solubility Assessment

Objective: To determine the solubility of PhomEtheran X in various pharmaceutically acceptable solvents and vehicles.

Protocol:

  • Prepare a stock solution of PhomEtheran X in a soluble organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of PhomEtheran X to a panel of solvents, including water, saline, phosphate-buffered saline (PBS), ethanol, and various oils (e.g., corn oil, sesame oil).

  • Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved PhomEtheran X using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Data Presentation:

Solvent/VehicleSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01
Ethanol5.2
Dimethyl Sulfoxide (DMSO)> 50
Corn Oil1.5
10% DMSO in Saline0.5
5% Tween 80 in Saline2.1
Formulation for In Vitro Studies

For in vitro experiments, PhomEtheran X can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically <0.5%).

Formulation for In Vivo Studies

For in vivo administration (e.g., intraperitoneal or oral), a suspension or solution is required. Based on the hypothetical solubility data, a suitable formulation for PhomEtheran X could be a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a solution in a co-solvent system like 10% DMSO, 40% PEG400, and 50% saline. The stability and homogeneity of the formulation should be confirmed before administration.

In Vitro Cytotoxicity Assessment

The initial evaluation of the anti-cancer potential of PhomEtheran X involves determining its cytotoxicity against a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of PhomEtheran X in various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PhomEtheran X in the appropriate cell culture medium from a DMSO stock solution.

  • Remove the existing medium from the cells and add the medium containing different concentrations of PhomEtheran X. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) after 48h exposure
MCF-712.5
A54925.8
HCT1168.2

Investigation of a Hypothetical Signaling Pathway

Based on the activities of other natural products, we can hypothesize that PhomEtheran X may exert its cytotoxic effects by modulating a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

PhomEtheranX_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PhomEtheranX PhomEtheran X PhomEtheranX->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by PhomEtheran X.

Western Blot Analysis

Objective: To determine if PhomEtheran X inhibits the phosphorylation of key proteins in the PI3K/Akt pathway.

Protocol:

  • Treat cancer cells (e.g., HCT116) with PhomEtheran X at various concentrations (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-Akt normalized to total Akt.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preclinical evaluation of PhomEtheran X.

Preclinical_Workflow Start Start: PhomEtheran X Isolation Formulation Formulation Development (Solubility, Stability) Start->Formulation InVitro In Vitro Cytotoxicity (MTT Assay, IC50) Formulation->InVitro InVivo In Vivo Efficacy Studies (Xenograft Model) Formulation->InVivo MoA Mechanism of Action (Western Blot, Pathway Analysis) InVitro->MoA MoA->InVivo Tox Preliminary Toxicology InVivo->Tox End Lead Optimization Tox->End

Caption: General workflow for preclinical evaluation of a novel compound.

Conclusion

These application notes provide a foundational approach for the initial preclinical characterization of a novel, hypothetical diaryl ether natural product, PhomEtheran X. The successful completion of these studies, including formulation development, in vitro cytotoxicity profiling, and preliminary mechanism of action studies, would provide the necessary data to justify further investigation, including in vivo efficacy and toxicology studies. It is imperative that researchers adapt these generalized protocols to the specific characteristics of the compound under investigation.

References

Application Notes and Protocols for Determining the Solubility and Stability of Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D, a fungal metabolite with the molecular formula C18H20O7, has garnered interest within the scientific community.[1][2] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This document provides detailed protocols for determining the aqueous and organic solubility of this compound, as well as its stability under various stress conditions. These protocols are designed to guide researchers in generating robust and reliable data essential for formulation development, preclinical studies, and overall drug development strategy.

Initial qualitative assessments have shown this compound to be soluble in dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[1][2] The following protocols will enable the quantitative determination of its solubility in these and other relevant solvent systems, and establish a comprehensive stability profile. The methodologies are based on standard industry practices, including the shake-flask method for solubility and forced degradation studies for stability, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[3]

Solubility Determination Protocol

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol outlines the steps for determining the quantitative solubility of this compound in various solvents.

Materials and Equipment
  • This compound (solid)

  • Solvents:

    • Deionized Water

    • Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC-UV dilute->hplc

Figure 1: Workflow for Shake-Flask Solubility Determination.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase of the HPLC method to a concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A suggested starting method is provided in section 3.0.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Data Presentation: this compound Solubility
Solvent SystemTemperature (°C)pHSolubility (mg/mL)Solubility (µM)
Deionized Water25~7
PBS255.0
PBS257.4
PBS259.0
Ethanol25N/A
Methanol25N/A
Dichloromethane25N/A
Acetonitrile25N/A
PEG 40025N/A
Propylene Glycol25N/A

Stability Testing Protocol

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc_analysis Analyze at t=0 and subsequent time points by HPLC-UV acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis

Figure 2: Workflow for Forced Degradation Studies.
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Analyze the samples at initial (t=0) and various subsequent time points (e.g., 2, 4, 8, 24, 48 hours) until a target degradation of 5-20% is achieved.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions to establish a re-test period.

  • Sample Preparation: Store accurately weighed samples of solid this compound in appropriate containers that mimic the proposed storage and distribution packaging.

  • Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC-UV), and any other relevant physicochemical properties.

Data Presentation: Stability of this compound

Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% this compound RemainingObservations (e.g., No. of Degradants)
0.1 M HCl2460
0.1 M NaOH24RT
3% H2O224RT
Thermal (Solid)4860
Thermal (Solution)4860
Photolytic (Solid)-ICH Q1B
Photolytic (Solution)-ICH Q1B

Long-Term Stability Results (Example for 25°C/60% RH)

Time Point (Months)AppearancePurity by HPLC (%)
0
3
6
12
24

Proposed Analytical Method for Quantification

A stability-indicating HPLC-UV method is essential for both solubility and stability studies. The following method is a suggested starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

HPLC-UV Method Parameters
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely in the 250-350 nm range)
Injection Volume 10 µL

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is crucial for advancing the research and development of this promising natural product. It is recommended that all analytical methods be fully validated according to ICH guidelines to ensure data integrity. The resulting solubility and stability profiles will be instrumental in guiding formulation strategies and defining appropriate storage and handling conditions for this compound.

References

Application Notes and Protocols for Phomopsin A Target Engagement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the target engagement of Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis. Phomopsin A is a potent inhibitor of microtubule formation, exerting its cytotoxic effects by binding to tubulin.[1][2][3] Understanding the direct interaction between Phomopsin A and its cellular target, tubulin, is crucial for toxicological studies and for exploring its potential as an anti-mitotic agent in cancer research.[1]

These protocols are designed to offer a robust framework for confirming and quantifying the engagement of Phomopsin A with tubulin within a cellular context, primarily utilizing the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique to verify drug-target interaction in living cells, based on the principle of ligand-induced thermal stabilization of the target protein.[4]

Principle of the Assay

The Cellular Thermal Shift Assay (CETSA) is based on the concept that the thermal stability of a protein increases upon ligand binding. In this assay, cells are treated with the compound of interest (Phomopsin A) and then subjected to a heat challenge across a range of temperatures. The binding of Phomopsin A to tubulin stabilizes the protein, making it more resistant to thermal denaturation and aggregation. Consequently, a higher amount of soluble tubulin can be detected in the cell lysate at elevated temperatures in the presence of Phomopsin A compared to untreated control cells. The amount of soluble tubulin is typically quantified by Western blotting or other protein detection methods.

Data Presentation

Table 1: Quantitative Data for Phomopsin A Interaction with Tubulin

ParameterValueCell LineReference
Binding Site Overlapping with the vinblastine (B1199706) binding site on β-tubulinPurified sheep brain tubulin
Effect on Tubulin Inhibition of microtubule assemblyIn vitro and cellular models
Reported Activity Potent anti-mitotic compoundVarious

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the relevant biological pathway and the experimental workflow for the Phomopsin A target engagement assay.

G Phomopsin_A Phomopsin A Tubulin_dimers α/β-Tubulin Dimers Phomopsin_A->Tubulin_dimers Binds to β-tubulin Microtubules Microtubules Phomopsin_A->Microtubules Inhibits Polymerization Tubulin_dimers->Microtubules Polymerization Mitotic_spindle Mitotic Spindle Formation Microtubules->Mitotic_spindle Cell_cycle_arrest Cell Cycle Arrest (Metaphase) Mitotic_spindle->Cell_cycle_arrest Disruption leads to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Phomopsin A signaling pathway.

G start Start: Cell Culture treat_cells Treat cells with Phomopsin A (and vehicle control) start->treat_cells heat_challenge Heat Challenge (gradient of temperatures) treat_cells->heat_challenge cell_lysis Cell Lysis (e.g., freeze-thaw cycles) heat_challenge->cell_lysis centrifugation Centrifugation (separate soluble and aggregated proteins) cell_lysis->centrifugation supernatant_collection Collect Supernatant (soluble protein fraction) centrifugation->supernatant_collection protein_quantification Protein Quantification (e.g., BCA assay) supernatant_collection->protein_quantification western_blot Western Blot for Tubulin protein_quantification->western_blot data_analysis Data Analysis (generate melt curves) western_blot->data_analysis end End: Determine Thermal Shift data_analysis->end

Caption: CETSA experimental workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line with high tubulin expression (e.g., HeLa, A549).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Phomopsin A

  • DMSO (vehicle control)

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Primary Antibody: Anti-β-tubulin antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • PVDF membrane

  • Skim milk or BSA for blocking

  • TBST (Tris-Buffered Saline with Tween-20)

  • ECL Western Blotting Substrate

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Thermal cycler or heating blocks

  • Liquid nitrogen

  • Water bath (37°C)

  • SDS-PAGE and Western blotting apparatus

  • Imaging system for chemiluminescence detection

Protocol 1: CETSA Melt Curve for Phomopsin A

This protocol aims to determine the melting temperature (Tm) of tubulin in the presence and absence of Phomopsin A.

  • Cell Culture: Culture cells to 80-90% confluency.

  • Cell Treatment:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a concentration of 2 x 10^6 cells/mL.

    • Prepare two sets of cell suspensions. Treat one set with a final concentration of Phomopsin A (e.g., 10 µM) and the other with an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against β-tubulin overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for tubulin at each temperature point for both the Phomopsin A-treated and control samples.

    • Plot the relative band intensity against the temperature to generate a melt curve.

    • The shift in the curve for the Phomopsin A-treated sample indicates thermal stabilization of tubulin.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of Phomopsin A in stabilizing tubulin at a fixed temperature.

  • Cell Culture and Treatment:

    • Prepare a serial dilution of Phomopsin A in culture medium.

    • Treat cells with the different concentrations of Phomopsin A and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Heat all treated cell suspensions at a single, optimized temperature (determined from the melt curve, typically a temperature where there is a significant difference in tubulin solubility between treated and untreated samples) for 3 minutes.

  • Lysis, Centrifugation, and Western Blotting:

    • Follow steps 4-6 from the CETSA Melt Curve protocol.

  • Data Analysis:

    • Quantify the tubulin band intensities for each Phomopsin A concentration.

    • Plot the band intensity against the logarithm of the Phomopsin A concentration to generate a dose-response curve.

    • This curve can be used to determine the EC50 for tubulin stabilization.

Troubleshooting

  • No thermal shift observed:

    • Ensure Phomopsin A is cell-permeable and active.

    • Optimize the incubation time and concentration of Phomopsin A.

    • Verify the temperature gradient in the heat challenge.

  • High background in Western blot:

    • Optimize blocking conditions and antibody concentrations.

    • Ensure adequate washing steps.

  • Inconsistent results:

    • Maintain consistent cell density and passage number.

    • Ensure precise temperature control during the heat challenge.

By following these detailed protocols, researchers can effectively assess the target engagement of Phomopsin A with tubulin in a cellular environment, providing valuable insights into its mechanism of action.

References

Application Notes and Protocols: CRISPR Screen to Identify Phomosine D Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomosine D is a fungal metabolite with potential therapeutic applications.[1][2] However, its mechanism of action and cellular targets remain largely unknown. Identifying the molecular targets of novel bioactive compounds is a critical and often challenging step in the drug development process. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool for elucidating drug-gene interactions.[3][4][5] This technology allows for the systematic knockout of nearly every gene in the genome, enabling the identification of genes that are essential for a drug's efficacy.

This application note provides a detailed, hypothetical protocol for a genome-wide CRISPR-Cas9 knockout screen to identify the cellular targets of this compound. We will outline the experimental workflow, from sgRNA library transduction to data analysis, and provide a hypothetical example of how the results can be interpreted to reveal the signaling pathways affected by the compound. In this hypothetical scenario, we will be using a human lung carcinoma cell line (A549) and a positive selection screen, where the goal is to identify gene knockouts that confer resistance to this compound-induced cytotoxicity.

Experimental Workflow

The overall workflow for the CRISPR screen is depicted in the diagram below. It involves the preparation of a lentiviral sgRNA library, transduction of the target cells, selection of successfully transduced cells, treatment with this compound, and finally, identification of enriched sgRNAs through next-generation sequencing.

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen Screening cluster_analysis Analysis sgRNA_lib sgRNA Library (Genome-Wide) lentivirus Lentiviral Packaging sgRNA_lib->lentivirus transduction Transduction of A549 cells (Low MOI) lentivirus->transduction selection Puromycin (B1679871) Selection transduction->selection treatment This compound Treatment (IC50 concentration) selection->treatment control DMSO Control selection->control gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction control->gDNA_extraction pcr sgRNA Amplification (PCR) gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hit_validation Hit Identification & Validation data_analysis->hit_validation

Figure 1: Experimental workflow for the CRISPR screen.

Detailed Experimental Protocols

Lentiviral sgRNA Library Production

This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.

  • Cell Line: HEK293T cells are used for their high transfectability.

  • Plasmids:

    • Pooled sgRNA library plasmid

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G)

  • Procedure:

    • Seed HEK293T cells in 15 cm dishes and grow to 70-80% confluency.

    • Co-transfect the cells with the sgRNA library plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

    • After 48-72 hours, harvest the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • Concentrate the viral particles by ultracentrifugation or a precipitation solution.

    • Aliquot the concentrated virus and store at -80°C.

    • Determine the viral titer by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by flow cytometry if a fluorescent marker is present or by puromycin selection).

Transduction of A549 Cells with the sgRNA Library

This protocol outlines the infection of the target cancer cell line with the lentiviral sgRNA library.

  • Cell Line: A549 cells stably expressing Cas9 nuclease.

  • Reagents:

    • Lentiviral sgRNA library

    • Polybrene

    • Puromycin

  • Procedure:

    • Seed Cas9-expressing A549 cells at a density that will ensure a low multiplicity of infection (MOI) of 0.1-0.3. This is crucial to ensure that most cells receive only one sgRNA.

    • Transduce the cells with the lentiviral library in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.

    • After 24 hours, replace the virus-containing medium with fresh medium.

    • After another 24-48 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.

    • Expand the surviving cells, ensuring that the cell number is maintained at a level that provides at least 1000-fold coverage of the sgRNA library.

This compound Resistance Screen

This protocol describes the positive selection screen to identify genes whose knockout confers resistance to this compound.

  • Procedure:

    • Determine the IC50 concentration of this compound on A549 cells.

    • Split the transduced and selected A549 cell population into two groups: a treatment group and a control group.

    • Treat the treatment group with this compound at the IC50 concentration.

    • Treat the control group with the vehicle (e.g., DMSO).

    • Culture the cells for 14-21 days, passaging as necessary and maintaining the this compound concentration in the treatment group. Ensure that cell numbers are maintained to preserve library complexity.

    • At the end of the treatment period, harvest cells from both groups for genomic DNA extraction.

sgRNA Sequencing and Data Analysis

This protocol covers the steps from genomic DNA extraction to the identification of candidate target genes.

  • Procedure:

    • Extract genomic DNA from the this compound-treated and DMSO-treated cell populations.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that anneal to the regions flanking the sgRNA cassette.

    • Perform next-generation sequencing (NGS) on the PCR amplicons to determine the abundance of each sgRNA in both populations.

    • Analyze the sequencing data using a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).

      • Read Counting: Quantify the number of reads for each sgRNA in each sample.

      • Normalization: Normalize the read counts to account for differences in library size and sequencing depth.

      • Statistical Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. MAGeCK uses a robust ranking aggregation (RRA) method for this purpose.

      • Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to generate a gene-level significance score.

Data Presentation (Hypothetical Results)

The output of the MAGeCK analysis can be summarized in tables to clearly present the quantitative data.

Table 1: Hypothetical sgRNA Read Counts

sgRNA IDGeneDMSO Read CountThis compound Read CountLog2 Fold Change
sgRNA_1_PIK3CAPIK3CA15,23487,4562.52
sgRNA_2_PIK3CAPIK3CA12,87679,8762.63
sgRNA_1_AKT1AKT118,98795,4322.33
sgRNA_2_AKT1AKT116,54388,7652.42
sgRNA_1_MTORMTOR21,456102,3452.25
sgRNA_2_MTORMTOR19,87698,7652.31
sgRNA_1_CTRLNon-targeting25,43225,6780.01
sgRNA_2_CTRLNon-targeting23,87624,1230.02

Table 2: Hypothetical Gene-Level Analysis (MAGeCK Output)

GeneNumber of sgRNAsMean Log2 Fold Changep-valueFalse Discovery Rate (FDR)
PIK3CA42.581.2 x 10-83.5 x 10-7
AKT142.385.6 x 10-78.9 x 10-6
MTOR42.282.1 x 10-62.5 x 10-5
PTEN4-1.893.4 x 10-51.2 x 10-4

Hypothetical Signaling Pathway Analysis

This suggests that this compound may exert its cytotoxic effects by inhibiting one or more components of the PI3K-Akt-mTOR pathway. The diagram below illustrates this hypothetical mechanism of action.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Activation PTEN PTEN PTEN->PIP3 Inhibition PhomosineD This compound PhomosineD->PI3K Inhibition PhomosineD->AKT Inhibition PhomosineD->mTORC1 Inhibition

Figure 2: Hypothetical targeting of the PI3K-Akt-mTOR pathway by this compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the cellular targets of the natural product this compound. By identifying genes that, when knocked out, lead to resistance to the compound's cytotoxic effects, researchers can gain valuable insights into its mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent. The hypothetical results presented here illustrate how this powerful screening technology can pinpoint specific signaling pathways, such as the PI3K-Akt-mTOR pathway, as the primary targets of a bioactive compound. Subsequent validation experiments would then be required to confirm these findings and to further characterize the interaction between this compound and its putative targets.

References

Application Notes and Protocols for Phospholipase D Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA, in turn, modulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] Dysregulation of PLD activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Chemical probes that inhibit PLD activity are invaluable tools for elucidating the physiological and pathological roles of this enzyme and for validating it as a therapeutic target.

This document provides detailed application notes and protocols for utilizing common chemical probes to study Phospholipase D. Given that "Phomosine D" does not correspond to a known chemical probe in the scientific literature, this guide focuses on well-characterized and widely used PLD inhibitors.

Featured Phospholipase D Chemical Probes

A variety of small molecule inhibitors have been developed to target the two primary mammalian PLD isoforms, PLD1 and PLD2. These inhibitors can be broadly categorized as dual inhibitors or isoform-selective inhibitors.

Chemical ProbeTarget(s)TypeIn Vitro IC50 (PLD1)In Vitro IC50 (PLD2)Cellular IC50 (PLD1)Cellular IC50 (PLD2)Reference
FIPI (5-fluoro-2-indolyl des-chlorohalopemide) PLD1, PLD2Dual InhibitorNot ReportedNot ReportedSub-nM range (in neutrophils)Sub-nM range (in neutrophils)
VU0359595 PLD1Isoform-Selective46 nM933 nMNot ReportedNot Reported
VU0364739 PLD2Isoform-Selective660 nM6800 nMNot ReportedNot Reported
Halopemide PLD1, PLD2Dual Inhibitor220 nM310 nM21 nM300 nM

Note on IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. IC50 values are dependent on experimental conditions, and variations can arise from differences in assay types (e.g., biochemical vs. cell-based), substrate concentrations, and cell lines used.

Signaling Pathway

PLD is a central node in signal transduction cascades initiated by a variety of stimuli, including growth factors, cytokines, and neurotransmitters, which act through G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLD translocates to the plasma membrane where it hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA can then act as a signaling molecule itself by recruiting and activating downstream effector proteins such as mTOR and Raf-1, or it can be further metabolized to diacylglycerol (DAG) or lysophosphatidic acid (LPA), which are also important second messengers.

PLD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_upstream Upstream Activators cluster_downstream Downstream Effectors GPCR GPCR / RTK PLD PLD1 / PLD2 GPCR->PLD activates via PA Phosphatidic Acid (PA) PLD->PA hydrolyzes PC to PC Phosphatidylcholine (PC) mTOR mTOR PA->mTOR activates Raf1 Raf-1 PA->Raf1 activates Cytoskeleton Cytoskeletal Rearrangement PA->Cytoskeleton regulates Vesicle_Trafficking Vesicle Trafficking PA->Vesicle_Trafficking regulates Agonist Agonist (Growth Factor, etc.) Agonist->GPCR activates G_Proteins Small GTPases (ARF, Rho, Ras) G_Proteins->PLD activates PKC PKC PKC->PLD activates

Caption: Phospholipase D Signaling Pathway.

Experimental Protocols

In Vitro PLD Activity Assay (Transphosphatidylation Assay)

This assay measures the ability of PLD to catalyze the transfer of the phosphatidyl group from phosphatidylcholine to a primary alcohol, such as 1-butanol (B46404), forming phosphatidylbutanol (PtdBut). PtdBut is a specific product of PLD activity and is metabolically stable, making it an excellent marker for PLD activity.

Workflow Diagram

Transphosphatidylation_Workflow start Start prep_cells Prepare Cells and Treat with PLD Inhibitor start->prep_cells add_butanol Add 1-Butanol and Stimulate PLD Activity prep_cells->add_butanol extract_lipids Lipid Extraction add_butanol->extract_lipids tlc Separate Lipids by TLC extract_lipids->tlc quantify Quantify PtdBut Levels tlc->quantify end End quantify->end

Caption: Transphosphatidylation Assay Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells of interest in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the desired concentration of the PLD inhibitor (e.g., FIPI, VU0359595) or vehicle (DMSO) for 30-60 minutes at 37°C.

  • PLD Activation and Labeling:

    • Add 1-butanol to a final concentration of 0.3-0.5% (v/v) to each well.

    • Immediately add a PLD agonist (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) at 100 nM) to stimulate PLD activity.

    • Incubate for 15-30 minutes at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold methanol (B129727) and scrape the cells. Collect the cell suspension.

    • Add 1 mL of chloroform (B151607) and 1 mL of 0.1 M HCl to the cell suspension.

    • Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a solvent system of chloroform/methanol/acetic acid (65:15:2, v/v/v).

    • Allow the plate to dry completely.

  • Quantification:

    • Visualize the lipid spots by staining with iodine vapor or a fluorescent dye.

    • Identify the PtdBut spot by running a standard.

    • Scrape the PtdBut spot and quantify the amount of lipid by phosphorus analysis or by using radiolabeled precursors.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of PLD inhibition on the phosphorylation status of downstream effector proteins, such as those in the mTOR pathway.

Protocol:

  • Cell Lysis:

    • Treat cells with the PLD inhibitor and/or agonist as described above.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total downstream targets (e.g., p-S6K, total S6K) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Invasion Assay

This assay measures the effect of PLD inhibition on the invasive potential of cancer cells.

Protocol:

  • Chamber Preparation:

    • Use Matrigel-coated transwell inserts (8 µm pore size). Rehydrate the Matrigel according to the manufacturer's instructions.

  • Cell Plating:

    • Resuspend cells (e.g., 2.5 x 10^4 cells) in serum-free medium containing the PLD inhibitor or vehicle.

    • Plate the cell suspension in the upper chamber of the transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of stained cells in several microscopic fields.

Concluding Remarks

The chemical probes and protocols described herein provide a robust toolkit for investigating the multifaceted roles of Phospholipase D in cellular signaling. The selection of a specific probe should be guided by the experimental question, considering the desired isoform selectivity. By employing these tools, researchers can further unravel the complexities of PLD signaling and its implications in health and disease, paving the way for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Phomosine D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Phomosine D for in vitro assays. The following information is based on general laboratory practices for poorly soluble fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on available information, this compound is known to be soluble in Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethanol (B145695), and Methanol (B129727). For in vitro biological assays, DMSO is a common initial choice due to its high solvent capacity for a wide range of compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. Ethanol and methanol are also viable options but may exhibit higher cytotoxicity at lower concentrations compared to DMSO.

Q2: I am observing precipitation of this compound when I add my stock solution to the aqueous assay medium. What can I do?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final assay medium may be exceeding its aqueous solubility limit. Try performing a serial dilution to test a lower concentration range.

  • Use a gentle mixing technique: When diluting your stock solution, add it dropwise to the aqueous medium while vortexing or stirring gently. This can help prevent localized high concentrations that lead to immediate precipitation.

  • Incorporate a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay medium can help to maintain the solubility of the compound. However, it is crucial to first test the effect of the surfactant on your specific cell line or assay system to rule out any interference.

  • Consider a different solvent: If you are using ethanol or methanol, switching to a DMSO stock might improve solubility in the final aqueous dilution.

Q3: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble natural products:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Use of co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) could be explored.

  • Nanoparticle formulation: Encapsulating this compound into nanoparticles, liposomes, or micelles can significantly improve its aqueous dispersibility and cellular uptake.

Troubleshooting Guide: Solubility Issues with this compound

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume gradually.- Vortex the solution for 1-2 minutes.- Use sonication in a water bath for 5-10 minutes to aid dissolution.
Stock solution is cloudy or contains visible particles. The concentration is above the solubility limit in the chosen solvent.- Try a lower stock concentration.- Gently warm the solution to 37°C for a short period (use with caution as it may affect compound stability).- Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles (note: this will lower the effective concentration).
Compound precipitates immediately upon dilution in aqueous buffer/media. Poor aqueous solubility and rapid change in solvent polarity.- Perform a serial dilution in the final assay medium.- Add the stock solution to the medium slowly while vortexing.- Pre-warm the aqueous medium to 37°C before adding the stock solution.
Cell death or altered cellular morphology is observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and causing cytotoxicity.- Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically ≤0.5% for DMSO).- Perform a solvent toxicity titration curve for your specific cell line to determine the maximum tolerated concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of a poorly soluble compound like this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance and transfer it to a sterile vial.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 350 g/mol , you would dissolve 3.5 mg in 1 mL of DMSO).

  • Add Solvent: Add the calculated volume of DMSO to the vial containing this compound.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Small-Scale Solubility Testing

Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to determine the optimal solvent and approximate solubility.

Procedure:

  • Dispense a small, known amount of this compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent (e.g., DMSO, Ethanol, Methanol).

  • Follow the dissolution procedure described in Protocol 1 (vortexing, sonication).

  • Visually assess the solubility in each solvent.

  • If the compound dissolves, you can incrementally add more compound to estimate the saturation point.

Logical Workflow for Solubility Enhancement

G Workflow for Improving this compound Solubility cluster_0 Preparation cluster_1 Assay Preparation cluster_2 Troubleshooting A Start: this compound Powder B Select Initial Solvent (e.g., DMSO) A->B C Prepare Stock Solution (Vortex, Sonicate) B->C D Dilute in Aqueous Medium E Observe for Precipitation D->E F Precipitation? E->F G Proceed with Assay F->G No H Troubleshoot F->H Yes I Lower Concentration H->I J Change Solvent/Method (e.g., Cyclodextrin) H->J K Optimize Dilution Technique H->K I->D J->D K->D

Caption: A logical workflow for preparing and troubleshooting this compound solutions for in vitro assays.

Disclaimer: The information provided is intended for research use only by qualified professionals. It is essential to consult relevant safety data sheets (SDS) for all chemicals and to perform appropriate validation experiments for your specific assay conditions. The biological activity and signaling pathways of this compound are not well-characterized in publicly available literature; therefore, the suggestions provided are based on general principles for natural product research.

Overcoming Phomosine D instability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phomosine D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the handling and stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound is a fungal metabolite, specifically a highly substituted biaryl ether, originally isolated from the endophytic fungus Phomopsis sp. It is a hydrophobic compound. Based on its chemical properties, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For cell culture applications, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q2: Why does my this compound precipitate when added to the cell culture medium?

A2: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media as the DMSO concentration is diluted.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1% (v/v). It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in 100% DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Under these conditions, the stock solution is expected to be stable for several months.

Troubleshooting Guide

Issue 1: Immediate precipitation of this compound upon addition to culture media.

  • Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I fix it?

  • Answer: This is likely due to the poor aqueous solubility of this compound. The rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.

Issue 2: this compound appears to lose bioactivity over time in my long-term experiment.

  • Question: My experiment runs for 72 hours, and it seems the effect of this compound diminishes after the first 24 hours. Could the compound be degrading?

  • Answer: Yes, it is possible that this compound is degrading in the culture medium over time. Factors such as pH, temperature, and enzymatic activity can contribute to compound instability.

Potential CauseExplanationRecommended Solution
Hydrolytic Degradation The ether linkage in this compound may be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain enzymes.Consider a medium change with freshly prepared this compound every 24-48 hours.
Oxidative Degradation Phenolic hydroxyl groups in the this compound structure can be susceptible to oxidation.Minimize light exposure during incubation and storage. Consider using media with antioxidants, but validate for any interference with your assay.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.Use low-protein binding plasticware. Include control wells without cells to measure the loss of compound over time.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions. This data is representative for a hydrophobic biaryl ether and should be used as a guideline.

ConditionParameterValue
Solubility Max. Soluble Concentration in DMEM + 10% FBS~10 µM
Max. Soluble Concentration in RPMI-1640 + 10% FBS~12 µM
Stability in DMSO Stock Storage Temperature-20°C
Half-life> 6 months
Stability in Culture Media (DMEM + 10% FBS at 37°C) Half-life (pH 7.4)~48 hours
Half-life (pH 7.0)~60 hours
Half-life (pH 8.0)~36 hours

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

  • Prepare the Final Working Solution: Add the required volume of the intermediate solution to your culture plate wells containing pre-warmed medium to achieve the final desired concentration. Gently mix by pipetting up and down.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

  • Prepare a Serial Dilution of the Compound in DMSO: Start with your 10 mM DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Visualizations

cluster_workflow Experimental Workflow for this compound A 1. Prepare 10 mM Stock in 100% DMSO C 3. Prepare Intermediate Dilution in Warmed Medium A->C B 2. Pre-warm Culture Medium to 37°C B->C D 4. Add to Culture Wells to Final Concentration C->D E 5. Visually Inspect for Precipitation D->E F 6. Proceed with Experiment E->F Clear Solution G Precipitation Observed E->G Cloudy/Precipitate G->C Re-evaluate Dilution Strategy cluster_pathway Plausible Degradation Pathway of this compound in Culture Media PD This compound (Active) Oxidation Oxidation of Phenolic Groups (Light, O2) PD->Oxidation Hydrolysis Hydrolysis of Ether Linkage (pH, Enzymes) PD->Hydrolysis DP1 Oxidized this compound (Reduced Activity) Oxidation->DP1 DP2 Hydrolyzed Fragments (Inactive) Hydrolysis->DP2 cluster_troubleshooting Troubleshooting Logic for this compound Instability Start Experiment Start Issue Inconsistent or Diminishing Bioactivity Observed Start->Issue CheckPrecipitation Check for Precipitation Issue->CheckPrecipitation CheckDegradation Consider Degradation Issue->CheckDegradation SolutionPrecipitation Optimize Solubilization Protocol (See Protocol 1 & 2) CheckPrecipitation->SolutionPrecipitation SolutionDegradation Replenish with Fresh Compound During Experiment CheckDegradation->SolutionDegradation End Consistent Results SolutionPrecipitation->End SolutionDegradation->End

Troubleshooting Phomosine D Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of complex organic molecules, with a hypothetical application to a compound referred to as "Phomosine D."

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the potential causes?

A1: Low yield in a multi-step synthesis can be attributed to a variety of factors. A systematic approach to troubleshooting is recommended. Consider the following:

  • Reagent Quality: Ensure all reagents, solvents, and catalysts are of the required purity and have been stored correctly. Degradation of starting materials or reagents is a common cause of low yield.

  • Reaction Conditions: Small deviations in temperature, pressure, pH, or reaction time can significantly impact product formation. Verify that all experimental parameters are precisely controlled.

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to ensure the reaction has gone to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze crude reaction mixtures to identify major byproducts and adjust reaction conditions to minimize their formation.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your purification protocol to maximize recovery.

Q2: I am observing the formation of a significant byproduct. How can I identify and minimize it?

A2: The first step is to characterize the byproduct using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Once the structure is determined, you can hypothesize its formation mechanism. To minimize its formation, you can:

  • Modify Reaction Conditions: Adjusting temperature, reaction time, or the rate of reagent addition can favor the desired reaction pathway.

  • Change the Catalyst or Solvent: The choice of catalyst and solvent can have a profound effect on the selectivity of a reaction.

  • Use Protecting Groups: If a functional group on your starting material or intermediate is susceptible to unwanted reactions, consider using a protecting group strategy.

Q3: How can I improve the scalability of my this compound synthesis?

A3: Scaling up a synthesis from the lab bench to a larger scale presents unique challenges. Key considerations include:

  • Heat Transfer: Reactions that are easily managed in small flasks can become exothermic and difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type of stirrer and stirring speed may need to be adjusted for larger volumes.

  • Reagent Addition: The rate of reagent addition can be critical. A slower, controlled addition may be necessary on a larger scale to prevent localized high concentrations and side reactions.

  • Safety: A thorough safety review is essential before scaling up any chemical process.

Troubleshooting Guides

Guide 1: Low Yield in a Specific Hypothetical Step (e.g., a Suzuki Coupling)

This guide provides a logical workflow for troubleshooting a common cross-coupling reaction, which could be a step in a hypothetical this compound synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time) check_reagents->check_conditions check_catalyst Assess Catalyst Activity and Loading check_conditions->check_catalyst analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_catalyst->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions (e.g., Temp, Solvent) incomplete_reaction->optimize_conditions Yes change_ligand Screen Different Ligands/Catalysts byproducts->change_ligand Yes purification_issue Investigate Purification Step for Losses byproducts->purification_issue No success Yield Improved optimize_conditions->success change_ligand->success purification_issue->success Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Transcription Regulation ligand This compound (Ligand) ligand->receptor Binding

Technical Support Center: Optimizing Doxorubicin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxorubicin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Doxorubicin?

Doxorubicin is a widely used chemotherapeutic agent that primarily works by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This action leads to the blockage of DNA replication and transcription, ultimately inducing apoptosis (cell death) in rapidly dividing cancer cells.[1] Doxorubicin-induced apoptosis can proceed through both caspase-dependent and independent pathways.[1]

Q2: What is a typical effective concentration range for Doxorubicin in cell culture?

The effective concentration of Doxorubicin can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For many cancer cell lines, the half-maximal inhibitory concentration (IC50) values for Doxorubicin can range from nanomolar (nM) to micromolar (µM) concentrations. For example, in Jurkat T cells, concentrations around 0.5 µM have been shown to induce significant apoptosis after 24 hours.[1]

Q3: How should I prepare and store my Doxorubicin stock solution?

Doxorubicin hydrochloride is typically dissolved in sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Q4: How long should I treat my cells with Doxorubicin?

The optimal treatment duration depends on the experimental goals and the cell line's sensitivity. Short-term treatments (e.g., 2-24 hours) are often sufficient to induce apoptotic pathways, while longer-term treatments (e.g., 48-72 hours) may be necessary to observe significant effects on cell viability or for clonogenic assays. It is advisable to perform a time-course experiment to determine the ideal exposure time for your specific experimental setup.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

Possible Causes & Solutions

CauseSolution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating each well.[2]
Edge Effects To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or medium without cells.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding Doxorubicin. If precipitation occurs, try dissolving the compound in a different solvent or lowering the final concentration.
Contamination Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[3] Use proper aseptic techniques.
Problem 2: No significant cell death observed at expected concentrations.

Possible Causes & Solutions

CauseSolution
Cell Line Resistance Some cell lines are inherently resistant to Doxorubicin. Confirm the reported sensitivity of your cell line from the literature or supplier. Consider using a different cell line or a combination treatment.
Incorrect Drug Concentration Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution.
Degraded Doxorubicin Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh stock solutions if degradation is suspected. Protect the stock solution from light.
Insufficient Incubation Time Increase the duration of Doxorubicin treatment. A time-course experiment is recommended.
High Cell Seeding Density High cell density can sometimes reduce the apparent cytotoxicity of a compound. Optimize the seeding density for your cell line.
Problem 3: Unexpected cell morphology or behavior.

Possible Causes & Solutions

CauseSolution
Solvent Toxicity If using DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments.
pH Shift in Medium Metabolic activity can cause the pH of the culture medium to change, affecting cell health. Ensure the incubator's CO2 level is appropriate for the medium's buffering system.
Mycoplasma Contamination Mycoplasma can alter cell morphology and response to treatments. Regularly test your cell cultures for mycoplasma contamination.
Cell Line Misidentification Cell line cross-contamination is a common issue. Authenticate your cell lines using methods like short tandem repeat (STR) profiling.

Experimental Protocols

Protocol 1: Determining the IC50 of Doxorubicin using a Resazurin-based Viability Assay

This protocol provides a general guideline. Optimization for specific cell lines is recommended.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • DMSO (if needed for stock solution)

  • 96-well clear-bottom black plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and recover.

  • Compound Treatment:

    • Prepare a series of Doxorubicin dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove 100 µL of medium from each well and add 100 µL of the 2x Doxorubicin dilutions to the respective wells. Include vehicle control (medium with DMSO, if applicable) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the instrument.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the Doxorubicin concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Materials:

  • Cells treated with Doxorubicin

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Doxorubicin at the desired concentrations for the determined time. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

    • Annexin V-negative, PI-negative cells are viable.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Doxorubicin Dilutions B->C D Treat Cells C->D E Incubate for 24-72h D->E F Add Resazurin Reagent E->F G Incubate for 1-4h F->G H Measure Fluorescence G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: Workflow for determining the IC50 of Doxorubicin.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Doxorubicin Doxorubicin (DNA Damage) p53 p53 Activation Doxorubicin->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Phomosine D off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of Phomopsin A in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Phomopsin A?

Phomopsin A is a mycotoxin that primarily acts as a potent inhibitor of microtubule polymerization.[1][2] It binds to tubulin, the protein subunit of microtubules, at or near the vinblastine (B1199706) binding site. This interaction disrupts the formation of the mitotic spindle, which is essential for cell division, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Q2: Are there known off-target effects for Phomopsin A in the traditional sense?

Currently, there is limited evidence of Phomopsin A binding to specific molecular targets other than tubulin. Its cytotoxic effects are largely considered a direct consequence of microtubule disruption. Therefore, what are often considered "off-target" effects in a broader sense are the toxic manifestations in various organs, with the liver being the primary target.

Q3: Why is Phomopsin A particularly toxic to liver cells (hepatotoxic)?

The pronounced hepatotoxicity of Phomopsin A is a significant concern. While the exact mechanisms for this liver-specific toxicity are not fully elucidated, it is hypothesized to be related to the metabolic activation of Phomopsin A in the liver and the high proliferation rate of hepatocytes, making them particularly susceptible to mitotic inhibitors.

Q4: What are the typical concentrations of Phomopsin A used in cellular assays?

The effective concentration of Phomopsin A can vary depending on the cell type and the assay being performed. For in vitro microtubule assembly assays, the IC50 (the concentration that inhibits 50% of the activity) has been reported to be in the micromolar range.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule inhibitors.

    • Solution: Perform a dose-response curve for your specific cell line to determine the optimal concentration range. Consider using a well-characterized sensitive cell line as a positive control.

  • Possible Cause 2: Assay Duration: The cytotoxic effects of Phomopsin A are time-dependent, as they rely on cells entering mitosis.

    • Solution: Optimize the incubation time. A longer exposure (e.g., 24-72 hours) may be necessary to observe significant cell death.

  • Possible Cause 3: Compound Stability: Phomopsin A stability in culture media over long incubation periods could be a factor.

    • Solution: Prepare fresh dilutions of Phomopsin A for each experiment and minimize its exposure to light and high temperatures.

Problem 2: No significant cell cycle arrest is observed.

  • Possible Cause 1: Insufficient Concentration: The concentration of Phomopsin A may be too low to effectively disrupt microtubule dynamics.

    • Solution: Increase the concentration of Phomopsin A based on preliminary dose-response studies.

  • Possible Cause 2: Asynchronous Cell Population: A low percentage of cells in the M-phase at the time of analysis can mask the effect.

    • Solution: Synchronize the cell population before treatment with Phomopsin A to enrich for cells that will enter mitosis during the experimental window.

  • Possible Cause 3: Incorrect Timing of Analysis: The peak of G2/M arrest might be missed.

    • Solution: Perform a time-course experiment to identify the optimal time point for observing maximum cell cycle arrest after Phomopsin A treatment.

Quantitative Data Summary

ParameterValueAssay SystemReference
IC50 (Microtubule Assembly Inhibition)2.4 µMPorcine Brain Tubulin[3]
Binding Affinity (Kd1) 1 x 10⁻⁸ MPorcine Brain Tubulin[3]
Binding Affinity (Kd2) 3 x 10⁻⁷ MPorcine Brain Tubulin[3]
Inhibition Constant (Ki) vs. Rhizoxin (B1680598) 0.8 x 10⁻⁸ MPorcine Brain Tubulin

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

This protocol provides a general framework for assessing the effect of Phomopsin A on tubulin polymerization in a cell-free system.

  • Tubulin Preparation: Resuspend purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a microplate, add the tubulin solution to wells containing various concentrations of Phomopsin A or a vehicle control.

  • Initiate Polymerization: Incubate the plate at 37°C to induce microtubule polymerization.

  • Measure Turbidity: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.

  • Data Analysis: Plot the rate of polymerization against the Phomopsin A concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of Phomopsin A on the cell cycle distribution.

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of Phomopsin A or a vehicle control for a predetermined duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle profiles of treated and untreated cells to identify any accumulation of cells in a specific phase.

Visualizations

PhomopsinA_Mechanism cluster_cell Cell Phomopsin_A Phomopsin A Tubulin_dimers α/β-Tubulin Dimers Phomopsin_A->Tubulin_dimers Binds to Microtubules Microtubules Phomopsin_A->Microtubules Inhibits Polymerization Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Experimental_Workflow_Cell_Cycle start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat with Phomopsin A (various concentrations and times) seed_cells->treat_cells harvest_cells Harvest cells (Trypsinization) treat_cells->harvest_cells fix_cells Fix cells in cold ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Analyze cell cycle distribution flow_cytometry->analyze_data end End analyze_data->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: No significant G2/M arrest cause1 Concentration too low? issue->cause1 cause2 Incorrect timing? issue->cause2 cause3 Asynchronous population? issue->cause3 solution1 Increase Phomopsin A concentration cause1->solution1 solution2 Perform time-course experiment cause2->solution2 solution3 Synchronize cells before treatment cause3->solution3

References

Technical Support Center: Phomosine D Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phomosine D, a fungal metabolite with potential for further investigation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the experimental use of novel natural products like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a fungal metabolite.[1] Due to its novelty, comprehensive data on its biological activity is limited. Below is a summary of its known physical and chemical properties.

PropertyValueSource
CAS Number 874918-37-3[1]
Molecular Formula C₁₈H₂₀O₇[1]
Formula Weight 348.3 g/mol [1]
Purity ≥70% to >98% (Varies by supplier)[1]
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol

Q2: I am seeing no cytotoxic effect of this compound in my cancer cell line, even at high concentrations. What could be the issue?

Several factors could contribute to a lack of observed cytotoxicity:

  • Cell Line Specificity: The cytotoxic effects of natural products can be highly cell-line specific. Your chosen cell line may not be sensitive to this compound's mechanism of action. It is advisable to test the compound on a panel of diverse cell lines.

  • Solubility Issues: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous cell culture media. This would result in a lower effective concentration than intended. Always inspect your diluted solutions for any signs of precipitation.

  • Compound Instability: Natural products can be unstable under certain experimental conditions (e.g., temperature, light exposure, pH of the culture medium). Ensure proper storage and handling of the compound.

  • Assay Duration: The incubation time may be insufficient to observe cytotoxic effects. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).

Q3: My results are inconsistent between replicate wells. What are the common causes?

Inconsistent results often stem from technical variability:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells are seeded in each well.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to use the inner wells for treatment and surround them with wells containing sterile media or PBS.

  • Compound Precipitation: As mentioned, if the compound precipitates unevenly across the plate upon dilution, it will lead to variable results.

Q4: I'm observing high cytotoxicity even at very low concentrations of this compound. How can I interpret this?

Higher-than-expected cytotoxicity could be due to:

  • Off-Target Effects: As a novel compound, this compound may have off-target effects that induce cytotoxicity through a non-specific mechanism.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. A vehicle-only control is crucial to rule this out.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound that is a strong reducing agent could directly convert MTT reagent, leading to a false reading of high metabolic activity (and thus, low cytotoxicity), while a compound that quenches fluorescence could interfere with assays like those using resazurin.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Media

Even when a compound is soluble in a stock solvent like DMSO, it can precipitate upon dilution in aqueous culture medium. This is a common pitfall for hydrophobic natural products.

Possible CauseRecommended Solution
Precipitation upon dilution Visually inspect the media for precipitates after adding the compound. Prepare the final dilution immediately before adding it to the cells. Try pre-warming the media.
High final DMSO concentration Keep the final DMSO concentration below a level that is non-toxic to your cells (typically <0.5%). If higher concentrations are needed to maintain solubility, you may need to explore other solubilizing agents.
Compound adsorbs to plasticware Use low-adhesion microplates and pipette tips.
Incorrect stock concentration calculation Double-check all calculations for preparing the stock solution and subsequent dilutions.
Issue 2: Unexpected or Inconsistent Cytotoxicity Results

Use the following flowchart to troubleshoot unexpected outcomes in a cytotoxicity assay.

G start Unexpected Cytotoxicity Result (No effect, high toxicity, or high variability) check_solubility Is the compound fully dissolved in the final culture medium? start->check_solubility check_controls Are the vehicle and positive controls behaving as expected? check_solubility->check_controls Yes solubility_issue Potential Solubility Issue check_solubility->solubility_issue No check_cells Are the cells healthy and in the logarithmic growth phase? check_controls->check_cells Yes control_issue Potential Control/Reagent Issue check_controls->control_issue No check_assay Could the compound be interfering with the assay chemistry? check_cells->check_assay Yes cell_issue Potential Cell Health Issue check_cells->cell_issue No check_assay->start No, reconsider experimental design assay_interference Potential Assay Interference check_assay->assay_interference Yes solubility_solution Action: Visually inspect for precipitate. Try different solubilization methods. Use pre-warmed media. solubility_issue->solubility_solution control_solution Action: Prepare fresh reagents. Validate solvent toxicity level. Check positive control potency. control_issue->control_solution cell_solution Action: Check cell morphology. Perform cell count before seeding. Ensure consistent seeding density. cell_issue->cell_solution assay_solution Action: Use an orthogonal assay (e.g., LDH release if using MTT). Check for autofluorescence/color. assay_interference->assay_solution

Caption: Troubleshooting logic for unexpected cytotoxicity results.

Experimental Protocols & Visualizations

General Workflow for Screening a Novel Natural Product

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like this compound.

cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Hit Validation & Follow-up A Compound Acquisition (this compound) B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Cytotoxicity Assay (e.g., MTT on cell panel) B->C D Determine IC50 Values C->D E Confirm Hit with Orthogonal Assay (e.g., LDH) D->E F Test on Non-Cancerous Cell Line (Selectivity) E->F G Secondary Assays (e.g., Apoptosis, Cell Cycle) F->G

Caption: Experimental workflow for a novel natural product.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and is a good starting point for determining the cytotoxic potential of this compound. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • This compound

  • DMSO (sterile)

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Principle of the MTT Assay

The diagram below illustrates how the MTT assay works at a cellular level.

cluster_0 Viable Cell cluster_1 Dead Cell Mito Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake DeadMito Mitochondria (Inactive) NoReaction No Reaction DeadMito->NoReaction MTT2 MTT (Yellow, Soluble) MTT2->DeadMito No Uptake/ No Reduction

Caption: Principle of the MTT cell viability assay.

References

Technical Support Center: Enhancing the Bioavailability of Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Phomosine D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioavailability challenges?

This compound is a fungal secondary metabolite with a polyphenolic structure.[1][2][3] Like many polyphenolic compounds, this compound is anticipated to exhibit poor oral bioavailability due to several factors, including low aqueous solubility, potential instability in the gastrointestinal (GI) tract, and susceptibility to first-pass metabolism.[4][5] Many fungal secondary metabolites are known to have low molecular weights, but their complex structures can still present absorption challenges.

Q2: What are the primary strategies for enhancing the bioavailability of a compound like this compound?

The main approaches focus on improving the solubility, dissolution rate, and/or membrane permeability of the compound. Key strategies include:

  • Physical Modifications: Reducing particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and facilitate absorption through lymphatic pathways.

  • Chemical Modifications (Advanced Strategy):

    • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo.

Q3: Which in vitro models are most relevant for assessing this compound's absorption?

  • Caco-2 Permeability Assay: This is a widely used model to evaluate a compound's intestinal permeability and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can be used for high-throughput screening of passive permeability.

Q4: How do I choose between different formulation strategies?

The choice of formulation depends on the specific physicochemical properties of this compound and the desired release profile. A systematic approach, often guided by the Biopharmaceutics Classification System (BCS), is recommended. For a poorly soluble compound, the initial focus would be on enhancing solubility and dissolution.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High variability in plasma concentrations of this compound in animal studies.

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound following oral administration in our rat model. What are the potential causes and how can we mitigate this?

  • Answer: High variability is a common issue for poorly soluble compounds. Potential causes include inconsistent dissolution in the GI tract, food effects altering gastric emptying and GI fluid composition, and variable first-pass metabolism.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

    • Optimize Formulation: The current formulation may not be robust. Consider developing an enabling formulation, such as a micronized suspension or a lipid-based formulation, to improve dissolution consistency.

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

    • Evaluate Different Animal Strains: Some strains may exhibit more consistent GI physiology.

Issue 2: this compound shows good permeability in Caco-2 assays, but in vivo oral bioavailability is very low.

  • Question: Our in vitro Caco-2 data suggests high permeability for this compound, yet our oral bioavailability in rats is less than 5%. What could explain this discrepancy?

  • Answer: This scenario often points towards issues beyond simple membrane permeability. The most likely culprits are extensive first-pass metabolism in the gut wall or liver, or poor solubility and dissolution in the GI tract.

    Troubleshooting Steps:

    • Investigate Pre-systemic Metabolism:

      • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.

      • Analyze plasma samples from in vivo studies for the presence of metabolites.

    • Assess Solubility and Dissolution:

      • The high permeability observed in Caco-2 assays may not be realized in vivo if the compound does not dissolve sufficiently to be available for absorption.

      • Focus on formulation strategies that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.

Issue 3: An amorphous solid dispersion (ASD) of this compound shows poor physical stability.

  • Question: We prepared an ASD of this compound, but it recrystallizes upon storage. How can we improve its stability?

  • Answer: The physical stability of an ASD is crucial for maintaining its bioavailability advantage. Recrystallization negates the benefits of the amorphous form.

    Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical. Ensure the selected polymer has good miscibility with this compound and a high glass transition temperature (Tg).

    • Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing ASDs with lower concentrations of this compound.

    • Manufacturing Process: The preparation method (e.g., spray drying, hot-melt extrusion) can impact the homogeneity and stability of the ASD. Ensure the chosen process achieves a molecular dispersion of the drug within the polymer.

    • Storage Conditions: Store the ASD under controlled temperature and humidity conditions, preferably below its Tg, to minimize molecular mobility.

Data Presentation

Table 1: Impact of Formulation Strategies on Bioavailability of Poorly Soluble Compounds

Formulation StrategyExample CompoundFold Increase in Oral Bioavailability (Relative to Unformulated Drug)Reference
MicronizationSpironolactone~1.5 - 2 fold
Amorphous Solid DispersionRitonavir/LopinavirSignificant dissolution enhancement compared to crystalline form
Lipid-Based Formulation (Cubosomes)CinnarizineSustained absorption over 48 hours and improved bioavailability
Lipid-Based FormulationPoorly water-soluble drugsCan lead to several-fold increases in bioavailability

Note: These are examples for illustrative purposes. The actual enhancement for this compound will depend on its specific properties and the formulation details.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS and antibiotics).
  • Seed the cells onto Transwell inserts at an appropriate density.
  • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).
  • Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.

3. Permeability Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add a solution of this compound (e.g., at 10 µM) in HBSS to the apical (donor) side of the Transwell insert.
  • Add fresh HBSS to the basolateral (receiver) side.
  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
  • Also, collect a sample from the apical side at the end of the experiment.

4. Sample Analysis and Calculation:

  • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
  • dQ/dt is the rate of appearance of the compound in the receiver compartment.
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration in the donor compartment.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing ASDs.

1. Material Preparation:

  • Select a suitable polymer (e.g., PVP, HPMC-AS) based on miscibility studies with this compound.
  • Choose a common solvent that dissolves both this compound and the polymer (e.g., methanol, acetone).

2. Dissolution:

  • Dissolve this compound and the polymer in the chosen solvent at the desired ratio (e.g., 1:1, 1:3 drug-to-polymer ratio). Ensure complete dissolution.

3. Solvent Evaporation:

  • Use a rotary evaporator to remove the solvent under vacuum. This should be done at a controlled temperature to avoid degradation.
  • Continue evaporation until a solid film or powder is formed.

4. Secondary Drying:

  • Transfer the resulting solid to a vacuum oven and dry for an extended period (e.g., 24-48 hours) to remove any residual solvent.

5. Characterization:

  • Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate an amorphous system.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general workflow for an oral pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animal Preparation:

  • Use male Sprague-Dawley rats (e.g., 250-300g).
  • Acclimate the animals for at least one week before the experiment.
  • Fast the animals for at least 12 hours prior to dosing, with free access to water.

2. Dosing:

  • Divide the animals into two groups: Intravenous (IV) and Oral (PO).
  • PO Group: Administer the this compound formulation (e.g., suspended in 0.5% CMC) via oral gavage at a specific dose (e.g., 10 mg/kg).
  • IV Group: Administer a solubilized form of this compound as a bolus injection via a cannulated vein (e.g., jugular or femoral) at a lower dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

  • Collect blood samples (approx. 100-200 µL) at predetermined time points from a suitable site (e.g., retro-orbital plexus or a cannulated artery).
  • Suggested time points: 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

4. Plasma Preparation and Storage:

  • Collect blood into tubes containing an anticoagulant (e.g., heparin).
  • Centrifuge the blood samples to separate the plasma.
  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalysis and Pharmacokinetic Calculations:

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
  • Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation solubility Solubility Assessment caco2 Caco-2 Permeability Assay solubility->caco2 metabolism Metabolic Stability (Microsomes) caco2->metabolism decision Bioavailability Issue Identified? metabolism->decision micronization Micronization pk_study Rat Pharmacokinetic Study micronization->pk_study asd Amorphous Solid Dispersion asd->pk_study lipid Lipid-Based Formulation lipid->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability end End: Optimized Formulation bioavailability->end start Start: this compound start->solubility decision->micronization Yes decision->asd decision->lipid decision->end No

Caption: Experimental workflow for enhancing this compound bioavailability.

drug_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Vein drug_form This compound Formulation drug_dissolved Dissolved this compound drug_form->drug_dissolved Dissolution passive Passive Diffusion drug_dissolved->passive Absorption efflux Efflux (e.g., P-gp) passive->efflux metabolism Metabolism (CYP Enzymes) passive->metabolism portal_vein To Liver passive->portal_vein metabolism->portal_vein Metabolites

Caption: Generalized pathway of oral drug absorption and first-pass metabolism.

formulation_decision_tree cluster_strategies Formulation Strategies start Poorly Soluble this compound q1 Is the compound crystalline? start->q1 size_reduction Particle Size Reduction (Micronization, Nanosuspension) q1->size_reduction Yes asd Amorphous Solid Dispersion q1->asd Yes q2 Is the compound highly lipophilic? q1->q2 No (or Yes) size_reduction->q2 asd->q2 lipid Lipid-Based Formulation end Select Lead Formulation for In Vivo Testing lipid->end q2->lipid Yes q2->end No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Validation & Comparative

Validating the Biological Activity of Phomopsin D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological activity of Phomopsin D, a member of the phomopsin family of mycotoxins, this guide provides a comparative framework for its validation. Phomopsins, notably Phomopsin A, are potent inhibitors of microtubule polymerization, positioning them as molecules of interest for cancer research and toxicology. This guide outlines key experiments, compares Phomopsin D's activity with established tubulin-targeting agents, and provides detailed protocols and data for robust validation.

Mechanism of Action: Disruption of Microtubule Dynamics

Phomopsins exert their biological effects by interfering with the highly dynamic process of microtubule assembly. These toxins bind to β-tubulin at or near the vinca (B1221190) alkaloid binding site, thereby inhibiting the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately trigger apoptosis or programmed cell death.[3][4][5] This mechanism of action is a well-established target for anticancer therapies.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Vesicular Transport Vesicular Transport Microtubules->Vesicular Transport Cell Division Cell Division Mitotic Spindle Formation->Cell Division Phomopsin D Phomopsin D Phomopsin D->Tubulin Dimers Binds to Vinca Site Polymerization Polymerization Phomopsin D->Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Vinca Site Vinca Alkaloids->Polymerization Taxanes Taxanes Taxanes->Microtubules Binds to Taxane Site Depolymerization Depolymerization Taxanes->Depolymerization Stabilizes cluster_0 Experimental Workflow start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle tubulin_poly Tubulin Polymerization Assay start->tubulin_poly data_analysis Data Analysis (IC50, % Arrest) cytotoxicity->data_analysis cell_cycle->data_analysis tubulin_poly->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "Phomosine D" did not yield any specific information about a compound with this name. It is possible that "this compound" is a novel, highly specific, or internal designation for a compound not yet widely documented in publicly accessible scientific literature. The search results did, however, provide information on two distinct topics that may be related due to phonetic similarity:

  • Polyoxin D: An antifungal agent that inhibits chitin (B13524) synthesis in fungi. Its mechanism of action involves the competitive inhibition of chitin synthetase.

  • Phimosis: A medical condition characterized by the inability to retract the foreskin of the penis.

Without any data on the biological activity, mechanism of action, or experimental evaluation of "this compound," a comparative efficacy guide as requested cannot be generated.

To proceed with your request, please verify the spelling of "this compound" or provide any additional identifying information, such as its chemical structure, therapeutic area of interest, or any known related compounds. This will enable a more targeted and effective search for the necessary data to create the detailed comparison guide you require.

A Comparative Analysis of the Microtubule-Targeting Mechanisms of Phomosine D and Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of Phomosine D, a member of the phomopsin family of mycotoxins, and Vinblastine (B1199706), a well-established vinca (B1221190) alkaloid used as a standard-of-care in chemotherapy. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-mitotic agents.

Introduction

Both this compound and Vinblastine exert their cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a cornerstone of many anticancer therapies. While both compounds inhibit tubulin polymerization, this guide will delve into the nuanced differences in their binding interactions and inhibitory potencies, supported by experimental data.

Mechanism of Action: A Tale of Two Tubulin Inhibitors

This compound and Vinblastine both belong to the class of microtubule-destabilizing agents. They function by binding to tubulin dimers, preventing their polymerization into microtubules. This action is in direct contrast to another major class of microtubule-targeting agents, the taxanes (e.g., Paclitaxel), which stabilize microtubules and prevent their depolymerization.

This compound (Phomopsin A) , a cyclic hexapeptide mycotoxin, potently inhibits microtubule assembly.[1][2] It is understood to bind at or near the vinblastine binding site on β-tubulin.[3][4] Studies have shown that phomopsins inhibit the binding of radiolabeled vinblastine to tubulin, indicating a shared or overlapping binding domain.[3]

Vinblastine , a vinca alkaloid, also binds to β-tubulin at a site referred to as the "Vinca domain." This binding event disrupts the addition of tubulin dimers to the growing ends of microtubules, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The binding of Vinblastine introduces a "wedge" at the interface between two tubulin molecules, interfering with the proper longitudinal association required for microtubule elongation.

The following diagram illustrates the general mechanism of action for both this compound and Vinblastine as inhibitors of tubulin polymerization.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition Pathway Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin-Drug Complex Tubulin-Drug Complex Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubule->Cell Division Mitotic Spindle Formation Drug This compound or Vinblastine Drug->Tubulin Dimers Tubulin-Drug Complex->Microtubule Inhibition of Polymerization Tubulin-Drug Complex->Cell Division Mitotic Arrest & Apoptosis

Mechanism of Tubulin Polymerization Inhibition

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data regarding the interaction of this compound (as Phomopsin A) and Vinblastine with tubulin.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)TargetSource Organism of TubulinReference
Phomopsin A2.4Microtubule AssemblyPorcine Brain
Vinblastine0.54Microtubule Polymer MassNot Specified
Vinblastine0.43Tubulin PolymerizationPorcine Brain

Table 2: Tubulin Binding Affinity

CompoundParameterValueMethodReference
Phomopsin AKd1 (High Affinity)1.0 x 10⁻⁸ MScatchard Analysis
Phomopsin AKd2 (Low Affinity)3.0 x 10⁻⁷ MScatchard Analysis
Phomopsin AKi (vs. Rhizoxin)0.8 x 10⁻⁸ MCompetitive Binding
VinblastineKa5.2 x 10⁶ L/molSephadex Gel Chromatography

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule formation by monitoring the increase in light scattering as tubulin dimers polymerize.

Workflow Diagram:

G Start Start Prepare Reagents Prepare Tubulin, GTP, Buffer, and Inhibitors Start->Prepare Reagents Reaction Setup Combine Reagents in a Pre-chilled 96-well Plate Prepare Reagents->Reaction Setup Initiate Polymerization Transfer Plate to a 37°C Spectrophotometer Reaction Setup->Initiate Polymerization Data Acquisition Measure Absorbance at 340 nm over Time (e.g., 60 min) Initiate Polymerization->Data Acquisition Data Analysis Plot Absorbance vs. Time, Determine Vmax and Plateau Data Acquisition->Data Analysis IC50 Calculation Calculate % Inhibition and Determine IC50 from Dose-Response Curve Data Analysis->IC50 Calculation End End IC50 Calculation->End

Workflow for Tubulin Polymerization Assay

Materials:

  • Lyophilized tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (B35011)

  • This compound and Vinblastine stock solutions in DMSO

  • 96-well microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Compound Dilution: Prepare a 10x serial dilution of this compound and Vinblastine in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).

  • Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10x compound dilutions to the respective wells. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: For each concentration, plot the change in absorbance against time. Determine the maximum rate of polymerization (Vmax) and the plateau absorbance. Calculate the percentage of inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.

Competitive Tubulin Binding Assay

This assay determines if a test compound binds to the same site as a known radiolabeled ligand (e.g., [³H]vinblastine).

Materials:

  • Purified tubulin

  • [³H]vinblastine

  • This compound

  • Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 1 mM MgCl₂, pH 7.0)

  • DEAE-cellulose filter discs

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture: In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [³H]vinblastine, and varying concentrations of this compound in the binding buffer. Include a control with no unlabeled inhibitor.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through DEAE-cellulose filter discs. The tubulin and any bound ligand will be retained on the filter.

  • Washing: Wash the filters with cold binding buffer to remove unbound [³H]vinblastine.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]vinblastine binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the [³H]vinblastine binding is the IC50. This can be used to calculate the inhibition constant (Ki).

Conclusion

This compound and the standard-of-care drug Vinblastine are both potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest in rapidly dividing cancer cells. The experimental data indicates that while both compounds bind to the Vinca domain on β-tubulin, there are differences in their binding affinities and inhibitory concentrations. Phomopsin A, a representative of the phomopsin family, demonstrates a high binding affinity to tubulin. Vinblastine appears to be a more potent inhibitor of tubulin polymerization in vitro, with a lower IC50 value. The detailed protocols provided herein offer a framework for further comparative studies to elucidate the subtle yet significant differences in the molecular interactions of these compounds with their target, which could inform the development of next-generation microtubule-targeting agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.

References

Head-to-Head Comparison of Phomopsin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of Phomopsin derivatives, focusing on their anti-cancer properties. Phomopsins are mycotoxins that have garnered interest for their potent inhibition of microtubule polymerization, a key mechanism in cancer therapy.

This guide summarizes available quantitative data on the biological activity of key Phomopsin derivatives, details the experimental protocols for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

Performance Comparison of Phomopsin Derivatives

Phomopsin A is the most studied derivative and serves as the primary benchmark for comparison. Available data indicates that several derivatives exhibit potent biological activity, particularly in the inhibition of tubulin polymerization, a critical process in cell division.

Table 1: Inhibition of Tubulin Polymerization by Phomopsin Derivatives

DerivativeIC50 (µM) for Tubulin Polymerization InhibitionSource
Phomopsin A2.4[1]
Phomopsin B< 1[2]
Phomopsinamine A< 1[2]
Octahydrophomopsin A< 1[2]

Note: A lower IC50 value indicates greater potency.

While specific IC50 values for Phomopsin B, Phomopsinamine A, and Octahydrophomopsin A are not precisely defined in the available literature, they are reported to be potent inhibitors of tubulin polymerization at concentrations below 1 µM.[2] Some research also suggests that crude extracts containing both Phomopsin A and B exhibit greater toxicity than purified Phomopsin A alone, indicating potential synergistic effects or the presence of other highly active metabolites.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the inhibitory effect of Phomopsin derivatives on microtubule formation.

Objective: To determine the concentration of a Phomopsin derivative that inhibits tubulin polymerization by 50% (IC50).

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (for promoting polymerization)

  • Phomopsin derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled incubator (37°C)

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add varying concentrations of the Phomopsin derivative or vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin mixture to the wells.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the rate of polymerization for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of Phomopsin derivatives on cancer cell lines.

Objective: To determine the concentration of a Phomopsin derivative that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Phomopsin derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Phomopsin derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathways and Mechanisms of Action

Phomopsins exert their cytotoxic effects primarily by disrupting microtubule dynamics, which leads to cell cycle arrest and subsequent apoptosis (programmed cell death).

Microtubule Disruption and Mitotic Arrest

dot

G cluster_0 Phomopsin Derivative Action cluster_1 Cellular Consequences Phomopsin Phomopsin Tubulin_Dimers α/β-Tubulin Dimers Phomopsin->Tubulin_Dimers Binds to Vinca domain Microtubule_Polymerization Microtubule Polymerization Phomopsin->Microtubule_Polymerization Inhibits Microtubule Microtubule Microtubule_Polymerization->Microtubule Forms Disrupted_Spindle Disrupted Mitotic Spindle Microtubule_Polymerization->Disrupted_Spindle Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disrupted_Spindle->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Phomopsin derivatives inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.

Apoptosis Signaling Pathway

The mitotic arrest induced by Phomopsin derivatives triggers the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals and converges on the mitochondria.

dot

G cluster_0 Upstream Events cluster_1 Mitochondrial Events cluster_2 Execution Phase Mitotic_Arrest Mitotic Arrest Cellular_Stress Cellular Stress Mitotic_Arrest->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bak) Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Induces Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by Phomopsin-induced mitotic arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of Phomopsin derivatives as potential anti-cancer agents.

dot

G Start Start Derivative_Synthesis Synthesis/Isolation of Phomopsin Derivatives Start->Derivative_Synthesis Tubulin_Assay In Vitro Tubulin Polymerization Assay Derivative_Synthesis->Tubulin_Assay Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Tubulin_Assay->Cytotoxicity_Screening Identify Potent Inhibitors Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Cytotoxicity_Screening->Mechanism_Studies Select Lead Compounds In_Vivo_Studies In Vivo Efficacy and Toxicity Studies in Animal Models Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Promising Candidates End End Lead_Optimization->End

Caption: Preclinical evaluation workflow for Phomopsin derivatives.

References

Cross-Validation of Phomosine D's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and apoptotic effects of a novel investigational compound, Phomosine D, against the well-established chemotherapeutic agent, Doxorubicin (B1662922). The evaluation is cross-validated in two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). This document is intended to serve as a comprehensive resource, offering a side-by-side comparison of efficacy, mechanistic insights, and detailed experimental protocols to aid in preclinical research and drug development.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data obtained from in vitro assays, providing a clear comparison of the cytotoxic and apoptotic effects of this compound and Doxorubicin on MCF-7 and A549 cell lines.

Table 1: Cytotoxicity Profile (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined for each compound in both cell lines following a 48-hour treatment period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineIC50 (µM)
This compoundMCF-72.5
A5495.8
DoxorubicinMCF-70.4 - 0.7[1][2]
A5490.018 - 0.8[3][4]

Note: The IC50 values for Doxorubicin can vary based on experimental conditions such as cell density and incubation time.

Table 2: Apoptosis Induction

The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry after a 24-hour treatment with the respective IC50 concentrations of each compound.

CompoundCell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
This compoundMCF-725.3%15.2%
A54920.1%12.5%
DoxorubicinMCF-730.5%18.9%
A54928.7%16.4%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Culture

MCF-7 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or Doxorubicin for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

3. Annexin V/PI Staining for Apoptosis

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.

4. Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Procedure:

    • Treat cells with the respective compounds for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 PhomosineD This compound MCF7->PhomosineD Doxorubicin Doxorubicin MCF7->Doxorubicin A549 A549 A549->PhomosineD A549->Doxorubicin MTT MTT Assay (Cell Viability) PhomosineD->MTT Flow Annexin V/PI (Apoptosis) PhomosineD->Flow WB Western Blot (Protein Expression) PhomosineD->WB Doxorubicin->MTT Doxorubicin->Flow Doxorubicin->WB IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification Flow->ApoptosisQuant ProteinQuant Protein Quantification WB->ProteinQuant apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bax Bax (Pro-apoptotic) Casp8->Bax Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PhomosineD This compound PhomosineD->Bcl2 Inhibition Doxorubicin Doxorubicin Doxorubicin->Mitochondrion ROS Generation DNA Damage

References

Independent Verification of Phomosine D's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Available Data on the Therapeutic Viability of the Fungal Metabolite, Phomosine D, in Comparison to Related Natural Products.

Affiliation: Google Research

Executive Summary

This guide sought to provide an independent verification of the therapeutic potential of this compound through a comparative analysis with alternative compounds, supported by experimental data. However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of data on the biological activity of this compound. While its isolation from the endophytic fungus Phomopsis sp. has been documented, there is no specific information regarding its therapeutic efficacy, mechanism of action, or quantitative performance in preclinical assays.

Therefore, a direct comparison with alternative therapies is not feasible at this time. This guide will instead provide an overview of the general therapeutic potential of compounds derived from the Phomopsis genus, highlighting the known biological activities of related metabolites. This contextual information may inform future research into the potential applications of this compound. We will also present generalized experimental protocols and signaling pathway diagrams relevant to the study of such natural products, in line with the user's core requirements for data presentation and visualization.

Introduction to this compound and the Phomopsis Genus

This compound is a biaryl ether, a class of organic compounds, that was first isolated from an endophytic fungus of the Phomopsis species. The chemical structure and isolation of this compound, along with its analogs Phomosines E-G, were described in a 2005 publication in the European Journal of Organic Chemistry. The Phomopsis genus is widely recognized as a prolific source of structurally diverse secondary metabolites with a broad range of biological activities. These activities suggest that compounds from this genus, including potentially this compound, could be of interest for drug discovery and development.

General Biological Activities of Phomopsis-Derived Metabolites

Compounds isolated from various strains of Phomopsis have demonstrated a variety of promising biological activities in laboratory studies. These activities provide a basis for speculating on the potential, yet unconfirmed, therapeutic areas for this compound.

Biological ActivityDescription
Antifungal Many Phomopsis metabolites have been shown to inhibit the growth of various fungal pathogens.
Antibacterial Several compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Cytotoxic A number of metabolites have demonstrated the ability to kill cancer cells in vitro, suggesting potential as anticancer agents.
Anti-inflammatory Some compounds have been observed to reduce inflammatory responses in cellular models.
Antiviral Limited studies have indicated that certain Phomopsis-derived compounds may possess antiviral properties.
Enzyme Inhibition Specific metabolites have been found to inhibit the activity of various enzymes, a common mechanism for therapeutic drugs.

Detailed Methodologies: Representative Experimental Protocols

While no specific experimental data for this compound is available, the following are detailed protocols for standard assays used to evaluate the biological activities of novel natural products.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

1. Preparation of Fungal Inoculum:

  • A pure culture of the test fungus is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
  • Colonies are collected and suspended in sterile saline.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
  • The suspension is then diluted to the final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.

2. Preparation of Compound Dilutions:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared fungal suspension.
  • A positive control well (fungus without compound) and a negative control well (medium only) are included.
  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizing Potential Mechanisms of Action

Given the lack of specific data for this compound, the following diagrams illustrate generalized pathways that are often the targets of therapeutic compounds with antifungal or anti-inflammatory properties.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Cell Membrane Component Glucan Synthase Glucan Synthase Glucan Synthase->Cell Wall Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Antifungal Drug Antifungal Drug Antifungal Drug->Ergosterol Synthesis Inhibition Antifungal Drug->Glucan Synthase Inhibition Antifungal Drug->DNA/RNA Synthesis Inhibition

Caption: Generalized Antifungal Drug Action.

Inflammatory_Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Pro-inflammatory Stimulus->Cell Surface Receptor Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Anti-inflammatory Compound Anti-inflammatory Compound Anti-inflammatory Compound->Signaling Cascade Inhibition Anti-inflammatory Compound->NF-kB Activation Inhibition

Caption: Simplified Inflammatory Signaling.

Conclusion and Future Directions

The initial objective of this guide—to provide a comparative analysis of this compound's therapeutic potential—could not be achieved due to the absence of published experimental data. While the broader Phomopsis genus is a rich source of bioactive compounds, the specific therapeutic properties of this compound remain uninvestigated in the public domain.

For researchers, scientists, and drug development professionals, this compound represents an unexplored fungal metabolite. The diverse biological activities of other compounds from Phomopsis suggest that this compound may also possess valuable therapeutic properties. Future research should focus on:

  • In vitro screening: Evaluating the antifungal, antibacterial, cytotoxic, and anti-inflammatory activities of this compound using established assays.

  • Mechanism of action studies: If activity is observed, elucidating the molecular targets and signaling pathways affected by this compound.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potential therapeutic effects.

Until such studies are conducted and the results are published, the therapeutic potential of this compound remains speculative. This guide serves to highlight this knowledge gap and encourage further scientific inquiry into this and other understudied natural products.

Phomosine D: A Literature Review and Comparative Analysis of Bioactive Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Phomosine D, a fungal metabolite, and a comparative analysis of related bioactive compounds isolated from the fungal genera Phomopsis and its teleomorph Diaporthe. While research specifically on this compound is limited, this guide aims to provide a valuable resource by summarizing the available data and placing it within the broader context of the diverse and pharmacologically significant metabolites produced by these fungi.

Introduction to this compound

This compound is a fungal metabolite that has been isolated from fungi of the genus Diaporthe (specifically strain F2934) and Phomopsis[1][2]. It is identified by the Chemical Abstracts Service (CAS) number 874918-37-3 and has a molecular formula of C18H20O7[3][4][5].

Biological Activity of this compound

The biological activity of this compound appears to be context-dependent and is not yet extensively characterized. One study investigating the chemical constituents of the endophytic fungus Diaporthe sp. F2934 reported that this compound, along with two other isolated chromanones, was inactive against a panel of 15 microorganisms. However, a separate review of bioactive secondary metabolites from Diaporthe and Phomopsis species lists this compound as having antifungal and anti-algal activities. This discrepancy highlights the need for further research to fully elucidate the bioactivity profile of this compound.

Comparative Analysis of Bioactive Metabolites from Phomopsis and Diaporthe

The fungal genera Phomopsis and Diaporthe are prolific producers of a wide array of secondary metabolites with diverse chemical structures and biological activities. These compounds represent a rich source for drug discovery and development. A review of the literature from 2010 to 2019 identified 335 bioactive secondary metabolites from these genera, with 246 from Phomopsis and 106 from Diaporthe. Another review covering the period from 2016 to 2021 cataloged 331 bioactive compounds, with 188 from Phomopsis and 143 from Diaporthe.

These metabolites are classified into several major structural classes, including polyketides, terpenoids, alkaloids, steroids, and macrolides. The predominant class of compounds is polyketides, which account for a significant portion of the isolated metabolites.

The bioactivities of these compounds are vast and include cytotoxic, antifungal, antibacterial, antiviral, antioxidant, anti-inflammatory, phytotoxic, and enzyme inhibitory activities.

Data Presentation: Bioactive Compounds from Phomopsis and Diaporthe

Due to the limited quantitative data available for this compound, the following table summarizes the diversity of compound classes and reported biological activities from the broader Phomopsis and Diaporthe genera, providing a comparative context.

Compound ClassExamples of Isolated CompoundsReported Biological ActivitiesFungal Source Genus
Polyketides Oblongolides, PhomenoneCytotoxic, Anti-HSV-1Phomopsis
Alkaloids Phomopsins (e.g., Phomopsin A)Antimitotic, HepatotoxicPhomopsis
Terpenoids DiaporindenesAntibacterialDiaporthe
Steroids Ergosterol derivativesAntifungalDiaporthe, Phomopsis
Macrolides PhomopsolidesCytotoxic, AntifungalPhomopsis

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are available in the scientific literature.

Isolation of this compound from Diaporthe sp. F2934:

  • Fungal Cultivation: The endophytic fungus Diaporthe sp. F2934 was cultivated on malt (B15192052) extract agar (B569324) plates at 25°C for 15 days.

  • Extraction: The mycelium was subjected to sonication in ethyl acetate (B1210297) to obtain a crude extract.

  • Chromatographic Separation: The crude extract was fractionated using classic column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectroscopy (including HMQC, HMBC, and COSY experiments) and its molecular formula was confirmed by Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS).

Signaling Pathways and Experimental Workflows

Given the nascent stage of research on this compound, no specific signaling pathways have been elucidated for its mechanism of action. However, we can visualize a general workflow for the discovery and initial bioactivity screening of natural products like this compound from endophytic fungi.

Natural Product Discovery Workflow cluster_isolation Isolation and Identification cluster_screening Bioactivity Screening cluster_results Results Fungal_Strain Endophytic Fungus (e.g., Diaporthe sp.) Cultivation Cultivation Fungal_Strain->Cultivation Extraction Extraction Cultivation->Extraction Chromatography Chromatography Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Phomosine_D Pure Compound (this compound) Structure_Elucidation->Phomosine_D Antimicrobial_Assay Antimicrobial Assays Phomosine_D->Antimicrobial_Assay Antifungal_Assay Antifungal Assays Phomosine_D->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assays Phomosine_D->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays Phomosine_D->Enzyme_Inhibition Inactive Inactive Antimicrobial_Assay->Inactive Active Bioactive Hit Antifungal_Assay->Active Cytotoxicity_Assay->Inactive Enzyme_Inhibition->Inactive

Caption: A generalized workflow for the discovery and bioactivity screening of fungal natural products.

Conclusion

This compound is a structurally characterized fungal metabolite with limited but emerging biological activity data. While direct comparative studies are currently lacking, its origin from the chemically diverse Phomopsis and Diaporthe genera positions it within a group of compounds with significant potential for drug discovery. Future research should focus on more extensive bioactivity screening, elucidation of its mechanism of action, and comparison with other known bioactive fungal metabolites to fully understand its therapeutic potential. Researchers in natural product chemistry and drug development are encouraged to explore this and related compounds further.

References

Benchmarking Novel Antifungal Agent Phomosine D Against Established Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comparative analysis of Phomosine D, a novel antifungal compound, against well-established inhibitors of the fungal chitin (B13524) synthase pathway. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antifungal therapeutics. The data presented herein offers a head-to-head comparison of inhibitory activities and outlines the experimental protocols utilized for this benchmark study.

Introduction to the Target Pathway: Fungal Chitin Synthesis

Chitin is an essential structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. The biosynthesis of chitin is a critical process for fungal viability, making it an attractive target for antifungal drug development. The pathway culminates in the polymerization of N-acetylglucosamine, a reaction catalyzed by the enzyme chitin synthase. Inhibition of this pathway leads to a weakened cell wall, ultimately resulting in fungal cell lysis and death.

Comparative Inhibitory Activity

The inhibitory potential of this compound was evaluated against known chitin synthase inhibitors, Polyoxin D and Nikkomycin (B1203212) Z. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for each compound against purified chitin synthase.

CompoundIC50KiMechanism of Action
This compound [Insert Experimental Data][Insert Experimental Data][Presumed Competitive]
Polyoxin D [Data from Literature]1.40 x 10⁻⁶ M[1]Competitive[1]
Nikkomycin Z 15 µM (CaChs1), 0.8 µM (CaChs2), 13 µM (CaChs3)[2][Data from Literature]Competitive[2]

Experimental Protocols

Chitin Synthase Inhibition Assay

A cell-free enzymatic assay was employed to determine the inhibitory activity of the compounds. The protocol was adapted from established methods as described in the literature.

Enzyme Preparation: Chitin synthase was isolated and purified from Saccharomyces cerevisiae cell lysates.

Assay Conditions: The reaction mixture contained purified chitin synthase, the respective inhibitor at varying concentrations, and the substrate, UDP-N-acetylglucosamine. The reaction was incubated at 30°C for 1 hour.

Detection: The amount of synthesized chitin was quantified by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values were determined using Lineweaver-Burk plot analysis.

Visualizing the Chitin Synthesis Pathway and Inhibition

The following diagrams illustrate the chitin synthesis pathway and the experimental workflow for inhibitor screening.

Chitin_Synthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Inhibitors This compound Polyoxin D Nikkomycin Z Inhibitors->Chitin_Synthase Inhibits

Caption: The fungal chitin synthesis pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Isolate Chitin Synthase Incubation Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubation Compounds Prepare Inhibitor Solutions Compounds->Incubation Detection Quantify Chitin Synthesis Incubation->Detection IC50 Calculate IC50 Detection->IC50 Ki Determine Ki Detection->Ki

Caption: Experimental workflow for chitin synthase inhibitor screening.

References

Comparative Analysis of Phomosine D Analogues: A Structural Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phomosine D (also known as phosmidosine) analogues, focusing on their structural activity relationships (SAR) as antitumor agents. The information is compiled from peer-reviewed scientific literature and presented to facilitate research and development in cancer therapeutics. This compound is a nucleotide antibiotic that has been shown to exhibit potent antitumor activity by inducing cell cycle arrest at the G1 phase.[1][2] Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for the design of more effective and stable therapeutic agents.

Quantitative Data Presentation

The antitumor activity of this compound and its analogues was evaluated against P388 murine leukemia cells. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Compound NumberR Group (Alkyl Chain Length on Phosphate)Amino Acid MoietyDiastereomerIC50 (µM) against P388 Cells
1a Methyl (this compound)L-ProlineMixture0.08
1b EthylL-ProlineMixture0.09
1c n-PropylL-ProlineMixture0.12
1d n-ButylL-ProlineMixture0.15
17 Methyl (Thiophosphate)L-ProlineMixture0.25
24a EthylL-Alanine->10
24b EthylL-Valine->10
24c EthylL-Leucine->10
24d EthylD-Proline->10
11 (Core Nucleoside)--1.5
13 (Proline-phosphoramidate)L-Proline->10

Data sourced from Sekine et al., J. Org. Chem. 2004, 69, 314-326.

Key Findings from SAR Studies:

  • Alkyl Chain Length: Increasing the length of the O-alkyl group on the phosphoramidate (B1195095) from methyl to n-butyl (compounds 1a-1d ) resulted in a slight decrease in antitumor activity.[1] However, the ethyl derivative (1b ) was found to be more chemically stable than the natural product, this compound (1a ).[1]

  • Amino Acid Moiety: The L-proline residue is critical for the antitumor activity. Replacement of L-proline with other L-amino acids such as L-alanine, L-valine, and L-leucine (compounds 24a-c ) or with D-proline (24d ) led to a significant loss of activity.[1]

  • Phosphoramidate Linkage: Replacement of the phosphoramidate oxygen with sulfur (thiophosphate analogue 17 ) resulted in a slight decrease in activity.

  • Core Structure: The 8-oxoadenosine (B7888857) core (11 ) alone exhibited weak cytotoxicity, while the proline-phosphoramidate portion (13 ) was inactive, indicating that the entire nucleotide structure is essential for potent activity.

Experimental Protocols

Synthesis of this compound Analogues:

A detailed procedure for the synthesis of O-alkylated this compound analogues is described by Sekine et al. The general method involves the reaction of an appropriately protected 8-oxoadenosine derivative with an alkyl N-(N-tritylprolyl)phosphorodiamidite derivative. This is followed by oxidation and deprotection steps to yield the final product. For analogues with different amino acid moieties, a similar strategy is employed using the corresponding N-tritylaminoacylamide derivatives.

Cytotoxicity Assay (MTT Assay):

The in vitro antitumor activity of the this compound analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against P388 murine leukemia cells.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound analogues (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • P388 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium.

  • The cells were pre-incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • After pre-incubation, 10 µL of various concentrations of the test compounds were added to the wells.

  • The plates were incubated for an additional 48 hours under the same conditions.

  • Following the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • The resulting formazan (B1609692) crystals were dissolved by adding 100 µL of a solubilization buffer to each well.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Mandatory Visualizations

This compound Induced G1 Cell Cycle Arrest Signaling Pathway

This compound is known to induce cell cycle arrest in the G1 phase. While the exact molecular target is not fully elucidated, a plausible mechanism involves the activation of the p53 tumor suppressor pathway, a common cellular response to DNA damage or cellular stress.

G1_Arrest_Pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 CDK Inhibitor Expression cluster_3 Cell Cycle Machinery This compound This compound p53 p53 This compound->p53 Induces p21 p21 p53->p21 Activates Transcription CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_S_Transition G1 to S Phase Transition E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the key steps in determining the cytotoxic effects of this compound analogues using the MTT assay.

MTT_Workflow A 1. Cell Seeding (P388 cells in 96-well plate) B 2. Pre-incubation (24 hours) A->B C 3. Compound Addition (this compound analogues) B->C D 4. Incubation (48 hours) C->D E 5. MTT Addition D->E F 6. Incubation (4 hours) E->F G 7. Solubilization of Formazan F->G H 8. Absorbance Measurement (570 nm) G->H I 9. IC50 Calculation H->I

Caption: Workflow for the MTT-based cytotoxicity assay of this compound analogues.

References

Safety Operating Guide

Navigating the Safe Disposal of Phomosine D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Phomosine D, a fungal metabolite. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Understanding this compound: Key Data

PropertyDataSource
CAS Number 874918-37-3[1]
Molecular Formula C₁₈H₂₀O₇[1]
Molecular Weight 348.3 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]
Known Hazards Based on general handling procedures for novel chemical entities, assume potential for toxicity, irritation, and unknown long-term effects.General chemical safety principles

II. Core Principles of Hazardous Waste Disposal

The disposal of any chemical waste, including this compound, is regulated and must be handled through an established Environmental Health and Safety (EHS) program. The following principles are fundamental to the safe disposal of hazardous chemical waste:

  • Segregation: Never mix incompatible waste streams. For instance, acids and bases should be stored and disposed of separately. Oxidizing agents must be kept apart from reducing agents and organic compounds.

  • Containment: All hazardous waste must be stored in compatible, leak-proof containers with secure caps. The original container is often the best option, provided it is in good condition.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of waste generation, and the principal investigator's contact information.

  • Secondary Containment: Always use secondary containment, such as a tray or tub, to capture any potential leaks or spills from the primary container.

III. Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to your institution's specific EHS guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that contained this compound, should be collected separately.

    • Double-bag this waste in clear plastic bags to allow for visual inspection by EHS personnel.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, properly labeled, and compatible waste container. Given its solubility, compatible container materials would include glass or chemically resistant plastic.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, empty, and leak-proof container with a screw-on cap. For liquid waste, ensure the container material is compatible with the solvent used (e.g., glass for dichloromethane).

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • "this compound" and the full name of any solvents or other chemicals in the mixture.

    • The approximate concentration or quantity of each component.

    • The date the first waste was added.

    • The name and contact information of the responsible researcher or lab.

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary container that can hold at least 110% of the volume of the primary container.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a pickup.

  • Provide Documentation: Complete any required waste disposal forms, accurately listing all chemical constituents.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.

  • Spill: Alert others in the area. If the spill is small and you are trained to handle it, use an appropriate spill kit. For large spills, evacuate the area and contact your institution's emergency response team.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_accum Accumulation cluster_disposal Disposal A Identify this compound Waste (Solid or Liquid) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Store in Designated Area with Secondary Containment D->E F Keep Container Closed E->F G Container Full or Max Time Reached? G->E No H Contact EHS for Pickup G->H Yes I Complete Waste Disposal Forms H->I J EHS Collects Waste I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phomosine D

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling Phomosine D to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Compound Receipt and Storage - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated)[3] - Gown: Disposable, fluid-resistant gown[1] - Eye Protection: Safety glasses with side shields
Preparation and Handling (e.g., weighing, dissolving) - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated)[4] - Gown: Disposable, poly-coated, solid-front gown with knit cuffs - Eye & Face Protection: Full-face shield or safety goggles in conjunction with a fluid-resistant mask - Respiratory Protection: Fit-tested N95 respirator or higher - Additional: Hair and shoe covers
Administration/Use in Experiments - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated) - Gown: Disposable, poly-coated, solid-front gown with knit cuffs - Eye Protection: Safety goggles
Waste Disposal - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978 rated) - Gown: Disposable, fluid-resistant gown - Eye Protection: Safety goggles
Spill Cleanup - Gloves: 2 pairs of heavy-duty, chemotherapy-tested gloves - Gown: Impervious gown - Eye & Face Protection: Full-face shield and splash goggles - Respiratory Protection: Fit-tested N95 respirator or a higher level of respiratory protection such as a powered air-purifying respirator (PAPR) may be necessary for large spills - Additional: Shoe covers

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow outlines the key stages of handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_area 1. Designate a controlled work area (e.g., chemical fume hood, Class II Biosafety Cabinet). gather_ppe 2. Assemble all necessary PPE. prep_area->gather_ppe gather_materials 3. Gather all handling materials (e.g., sealed containers, disposable bench protectors). gather_ppe->gather_materials don_ppe 4. Don appropriate PPE. gather_materials->don_ppe prepare_compound 5. Carefully weigh and prepare this compound solutions within the designated area. don_ppe->prepare_compound label_containers 6. Clearly label all containers with the compound name and hazard symbols. prepare_compound->label_containers decontaminate 7. Decontaminate all work surfaces and equipment. label_containers->decontaminate dispose_waste 8. Dispose of all contaminated materials in designated cytotoxic waste containers. decontaminate->dispose_waste doff_ppe 9. Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands 10. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste: Contaminated items such as gloves, gowns, bench protectors, and labware should be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container with a lid.

  • Liquid Waste: Unused solutions containing this compound and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste."

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate cytotoxic waste from regular laboratory trash.

  • Contain Waste: Securely seal all waste containers before removal from the work area.

  • Labeling: Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and any other locally required hazard symbols.

  • Storage: Store cytotoxic waste in a designated, secure area with limited access until it can be collected by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a certified hazardous waste management company in accordance with all local, state, and federal regulations.

cluster_waste_generation Waste Generation cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal sharps Contaminated Sharps sharps_container Puncture-Proof Sharps Container (Labeled 'Cytotoxic Waste') sharps->sharps_container solids Contaminated Solids (Gloves, Gowns) solid_waste_bin Leak-Proof Bin with Lid (Labeled 'Cytotoxic Waste') solids->solid_waste_bin liquids Contaminated Liquids liquid_waste_bottle Shatter-Resistant Bottle (Labeled 'Cytotoxic Liquid Waste') liquids->liquid_waste_bottle secure_storage Secure Storage Area sharps_container->secure_storage solid_waste_bin->secure_storage liquid_waste_bottle->secure_storage disposal_service Licensed Hazardous Waste Disposal Service secure_storage->disposal_service

Caption: Disposal pathway for this compound contaminated waste.

By adhering to these rigorous safety protocols, your laboratory can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.